Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Description
The exact mass of the compound Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is 342.97054 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-iodo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRQWIBERSITPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496602 | |
| Record name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-42-0, 205597-70-2 | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-8-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Executive Summary
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate for the synthesis of fluoroquinolone antibiotics, antitumor agents, and novel metallo-organic ligands. Distinguished by the iodine atom at the 8-position, this molecule offers unique reactivity profiles compared to its non-halogenated congeners, particularly as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate library diversity at the
This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic protocols, structural characterization logic, and its strategic utility in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms. In the solid state and polar solvents, the 4-oxo tautomer predominates, stabilized by intramolecular hydrogen bonding between the NH and the ester carbonyl.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| CAS Number | 49713-42-0 |
| Molecular Formula | |
| Molecular Weight | 343.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | > 250 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water |
| pKa (Predicted) | ~6.5 (3-carboxyl group hydrolysis), ~10 (NH deprotonation) |
| LogP | 2.8 (Estimated) |
Structural Analysis & Pharmacophore Mapping
The 8-iodo substituent is not merely a structural appendage but a functional handle. The large iodine atom introduces significant steric bulk and lipophilicity while serving as a prime site for halogen bonding interactions in protein active sites.
Diagram 1: Structural Functionality Map
Caption: Functional decomposition of the scaffold highlighting the strategic role of the 8-iodo position for derivatization and binding affinity.
Synthetic Methodology: The Gould-Jacobs Reaction[12]
The most authoritative route for synthesizing this compound is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthetic pathway via the Gould-Jacobs protocol, emphasizing the high-temperature cyclization requirement.
Detailed Protocol
Step 1: Formation of the Enamine
-
Reagents: Charge a round-bottom flask with 2-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Conditions: Heat the neat mixture (solvent-free) or in toluene to 110–120 °C for 2–4 hours.
-
Observation: The reaction releases ethanol.[1][2] A distillation head can be used to remove ethanol, driving the equilibrium forward.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline spot should disappear.
-
Workup: Cool the mixture. The enamine often solidifies. Recrystallize from ethanol/hexane if necessary.
Step 2: Cyclization (The Critical Step)
-
Setup: Use a high-boiling solvent such as Diphenyl Ether (Dowtherm A).[3]
-
Procedure: Heat the solvent to reflux (~250 °C ) before adding the enamine.
-
Addition: Add the enamine intermediate carefully to the boiling solvent. Rapid addition is preferred to minimize polymerization side reactions.
-
Duration: Maintain reflux for 30–60 minutes.
-
Workup: Cool the solution to room temperature. The product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, typically precipitates out due to lower solubility than the intermediate.
-
Purification: Filter the solid. Wash copiously with hexane or acetone to remove residual diphenyl ether.
Expert Insight: The 8-iodo group is bulky. If cyclization is sluggish, ensure the temperature is strictly maintained >240°C. Incomplete cyclization yields the unreacted enamine.
Structural Characterization Guidelines
When validating the synthesized material, specific spectral signatures confirm the regiochemistry of the 8-iodo substitution.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6
- 12.0 - 12.5 ppm (Broad s, 1H): N-H proton (confirms 4-oxo tautomer).
- 8.5 - 8.7 ppm (s, 1H): H-2 proton. This sharp singlet is characteristic of the quinoline-3-carboxylate core.
- 8.1 - 8.3 ppm (dd, 1H): H-5 proton (deshielded by the carbonyl at C4).
- 8.0 - 8.1 ppm (dd, 1H): H-7 proton (adjacent to the Iodine at C8). Note: The iodine atom exerts a heavy-atom effect, but the ortho-proton is typically deshielded due to steric compression and anisotropic effects.
- 7.1 - 7.3 ppm (t, 1H): H-6 proton (coupling with H-5 and H-7).
- 4.2 ppm (q, 2H) & 1.3 ppm (t, 3H): Ethyl ester group.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion (
): 344.1 m/z. -
Isotope Pattern: Iodine (
) is monoisotopic. Unlike Chloro- or Bromo- derivatives, you will not see an M+2 peak. This is a definitive diagnostic for the iodo-derivative.
Applications in Drug Development[4][7][15][16]
Precursor for C-8 Functionalization
The C-I bond is weaker than C-Br or C-Cl, making this molecule an excellent candidate for Palladium-catalyzed cross-coupling under mild conditions.
-
Suzuki Coupling: Reaction with aryl boronic acids yields 8-arylquinolines (potential kinase inhibitors).
-
Sonogashira Coupling: Reaction with terminal alkynes yields 8-alkynyl derivatives.
Metallo-Organic Chemistry
The 8-iodo group can be converted to an 8-hydroxy group (via hydrolysis/oxidation sequences) or used directly to influence the bite angle of metal chelators derived from the 4-hydroxy-3-carboxylate motif.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place. Light sensitive (Iodine compounds can liberate
upon prolonged light exposure; store in amber vials). -
Disposal: Halogenated organic waste. Do not mix with acid streams.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
-
Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 220876, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate" (Parent Scaffold Data). PubChem.
-
Li, J. J. (2014). "Gould-Jacobs Reaction."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
An In-depth Technical Guide to Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, a halogenated derivative of the versatile 4-hydroxyquinoline-3-carboxylate scaffold. This document is intended to serve as a valuable resource for professionals in research and drug development by elucidating the synthesis, physicochemical properties, and potential therapeutic applications of this compound, grounded in established scientific principles.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. The 4-hydroxyquinoline-3-carboxylate core, in particular, is a key pharmacophore found in a variety of biologically active molecules. The introduction of a halogen atom, such as iodine, at the 8-position can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and biological activity.
Physicochemical Properties
While specific experimental data for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is not extensively documented in publicly available literature, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value | Source |
| CAS Number | 49713-42-0 | |
| Molecular Formula | C₁₂H₁₀INO₃ | Generic |
| Molecular Weight | 343.12 g/mol | Generic |
| Appearance | Expected to be a solid | Generic |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred |
| Purity | Commercially available at >98% | Generic |
Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
The synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate can be conceptually approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A plausible synthetic route involves the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a regioselective iodination.[1][2][3][4]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate via the Gould-Jacobs reaction.
Step-by-Step Methodology (Hypothetical Protocol)
Step 1: Condensation of 2-Iodoaniline with Diethyl ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, yielding the crude anilinomethylenemalonate intermediate.
Causality: The initial step is a nucleophilic substitution where the amino group of 2-iodoaniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the more stable enamine intermediate. The presence of the iodine atom at the ortho position is not expected to significantly hinder this initial condensation.
Step 2: Thermal Cyclization
-
The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
The mixture is heated to approximately 250°C for 30-60 minutes.
-
The reaction is then cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and then purified by recrystallization.
Causality: The high temperature provides the necessary activation energy for an intramolecular 6-electron electrocyclization, a key step in the Gould-Jacobs reaction.[1][2][3] This cyclization is followed by tautomerization to the more stable 4-hydroxyquinoline form.
Potential Applications in Drug Discovery and Development
While specific biological data for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is limited, the broader class of quinoline and 8-hydroxyquinoline derivatives has been extensively investigated for a wide range of therapeutic applications.[5][6] The introduction of the iodine atom at the 8-position can enhance biological activity through various mechanisms, including increased lipophilicity for better membrane permeability and the potential for halogen bonding interactions with biological targets.
Potential as an Anticancer Agent
The 4-quinolone scaffold is present in several anticancer agents.[7][8][9] These compounds can exert their effects through various mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation.[10]
-
Topoisomerase Inhibition: Some quinolones can intercalate with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.
-
Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death in various cancer cell lines.[10]
Caption: Potential mechanisms of anticancer activity for quinoline derivatives.
Potential as an Antimicrobial Agent
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[11][12][13] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function. The presence of the 8-hydroxy group and the nitrogen at position 1 creates a bidentate chelation site. The iodination at a neighboring position could influence the chelating properties and overall antimicrobial potency.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, a series of in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity Assessment
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate represents a promising, yet underexplored, molecule within the esteemed class of quinoline derivatives. Based on the well-documented biological activities of its structural analogs, it holds significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding of its synthesis and potential biological relevance, intended to catalyze further research and development efforts. The proposed experimental protocols offer a starting point for the systematic evaluation of its therapeutic efficacy. As with any novel compound, thorough experimental validation is paramount to substantiating its potential as a lead compound for future drug development.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Wikipedia. (2023, December 12). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
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Surana, S. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Lakhrissi, B., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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Abdel-Sattar, E. A., et al. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Scilit. (2020, September 20). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]
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OUCI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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Pakistan Journal of Scientific and Industrial Research. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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PubMed. (1982, January). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Retrieved from [Link]
-
ResearchGate. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]
-
PubMed. (n.d.). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (C13H13NO4). Retrieved from [Link]
-
ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
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PubMed. (2025, February 14). Facile synthesis, antimicrobial activity, and molecular docking analysis of 8-hydroxyquinoline-4-thiazolidinone hybrids. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Retrieved from [Link]
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mzCloud. (2016, February 4). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]
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European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]
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Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
-
RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Retrieved from [Link]
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bioRxiv. (2025, January 21). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]
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ChemBK. (2024, April 9). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]
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SCIRP. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
-
ResearchGate. (2025, August 15). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Retrieved from [Link]
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NIST. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
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ResearchGate. (2024, September 6). (PDF) Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved from [Link]
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8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester properties
[1]
Executive Summary
Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 49713-42-0 ) is a substituted quinolone intermediate distinguished by an iodine atom at the 8-position.[1][2] Unlike standard fluoroquinolones which often feature fluorine or chlorine at this position, the 8-iodo substituent serves as a highly reactive "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck). This allows researchers to introduce complex carbon frameworks—such as aryl, heteroaryl, or alkynyl groups—late in the synthetic sequence, facilitating rapid Structure-Activity Relationship (SAR) exploration.
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Common Synonyms | Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate; 8-Iodo-quinolone ester |
| CAS Number | 49713-42-0 |
| Molecular Formula | C₁₂H₁₀INO₃ |
| Molecular Weight | 343.12 g/mol |
| Appearance | Off-white to beige solid |
| Melting Point | >250 °C (Typical for 4-oxoquinolones; varies by polymorph) |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water |
| Tautomerism | Exists in equilibrium between 4-oxo (dominant) and 4-hydroxy forms |
Synthetic Protocol: The Gould-Jacobs Reaction
The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.
Step 1: Condensation
Reagents: 2-Iodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Solvent: Neat or Ethanol.
-
Charge a reaction vessel with 2-iodoaniline and EMME .
-
Heat the mixture to 110–120 °C .
-
Critical Control Point: The reaction releases ethanol as a byproduct. Use a distillation head to continuously remove ethanol, driving the equilibrium forward.
-
Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the starting aniline (
) and appearance of the acrylate intermediate ( ) confirms conversion. -
Yield: The intermediate, diethyl 2-(((2-iodophenyl)amino)methylene)malonate, solidifies upon cooling.
Step 2: Thermal Cyclization
Reagents: Enamine intermediate (from Step 1). Solvent: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).
-
Pre-heat Diphenyl ether to 250 °C (reflux) in a flask equipped with a wide-bore condenser.
-
Add the solid enamine intermediate in portions to the boiling solvent.
-
Note: Rapid addition ensures flash heating, which favors cyclization over polymerization.
-
-
Maintain reflux for 30–60 minutes.
-
Cool the mixture to room temperature. The product, Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate , typically precipitates out of the solution.
-
Purification: Filter the solid and wash copiously with hexane or diethyl ether to remove residual diphenyl ether.
-
Validation:
H NMR should show a characteristic singlet at ppm (H-2 position of quinolone) and the absence of the N-H signal from the open-chain precursor.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Gould-Jacobs reaction pathway.
Reactivity & Functionalization Map
The utility of this scaffold lies in its three orthogonal reactive sites.
A. The 8-Iodo Handle (Cross-Coupling)
The iodine atom is highly labile towards oxidative addition by Palladium(0). This allows for late-stage diversification.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Conditions: Pd(PPh
) , Na CO , DME/H O, 90 °C.
-
-
Sonogashira: Coupling with terminal alkynes to form pyrrolo[3,2,1-ij]quinoline derivatives (tricyclic cores).
-
Ref:Tetrahedron 2003, 59, 1571.
-
B. The 3-Ester (Hydrolysis/Amidation)
The ethyl ester is a "masked" acid.
-
Hydrolysis: Treatment with NaOH/EtOH yields the free carboxylic acid, which is the requisite pharmacophore for binding to bacterial DNA gyrase.
-
Direct Amidation: Reaction with amines (e.g., piperazine) often requires high temperatures or Lewis acid catalysis due to the vinylogous amide character of the quinolone ring.
C. The 4-Oxo/Hydroxy (Activation)
The 4-oxo group can be converted to a 4-chloro substituent using phosphorus oxychloride (POCl
-
Application: The resulting 4-chloro-8-iodo-quinoline is a potent electrophile for S
Ar reactions, allowing the introduction of amines at position 4.
Functionalization Logic Diagram
Figure 2: Divergent synthetic pathways accessible from the 8-iodo scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: The iodine bond is light-sensitive; store in amber vials.
-
Thermal Hazards: The cyclization step involves temperatures near the flash point of Dowtherm A. Perform all high-temperature steps behind a blast shield.
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link
-
Ma, Y.; et al. "Palladium Catalysed Coupling of Iodoquinolines and Acetylenes -- A Novel Entry to the Pyrrolo[3,2,1-ij]quinoline Nucleus." Tetrahedron2003 , 59, 1571. (Specific application of CAS 49713-42-0).[1][2]
-
PubChem Compound Summary: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Parent Scaffold).[3] Link
-
Molaid Chemical Database: 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (CAS 49713-42-0).[1][2] Link
Technical Monograph: Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate
Executive Summary
Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate (CAS: 49713-42-0) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of fluoroquinolone antibiotics, antiviral agents, and specific kinase inhibitors. Its structural uniqueness lies in the 8-position iodine substitution, which provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), and the 4-hydroxy/3-carboxylate motif, which is essential for pharmacophore binding in DNA gyrase and topoisomerase IV inhibition.
This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, synthetic pathways, and applications, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Physicochemical Profile
The molecular weight of Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate is 343.12 g/mol .[1] This value is critical for stoichiometric calculations in synthetic workflows. The compound exhibits keto-enol tautomerism, existing predominantly in the 4-oxo (quinolone) form in polar solvents, which influences its solubility and spectroscopic characterization.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate |
| Common Synonym | Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| CAS Number | 49713-42-0 |
| Molecular Formula | C₁₂H₁₀INO₃ |
| Molecular Weight | 343.12 g/mol |
| Exact Mass | 342.9705 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| pKa (Calculated) | ~6.5 (4-OH group), ~1.5 (Quinoline N) |
Part 2: Synthetic Pathways (Gould-Jacobs Reaction)[2][3][4]
The industrial and laboratory standard for synthesizing this compound is the Gould-Jacobs reaction . This pathway is preferred over the Skraup or Doebner-Miller syntheses due to its regioselectivity and the avoidance of harsh oxidizing agents.
Mechanism and Causality
The synthesis proceeds in two distinct thermodynamic stages:
-
Condensation (Kinetic Control): 2-Iodoaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. This step requires moderate heat (110–140°C) to drive off ethanol, shifting the equilibrium forward.
-
Cyclization (Thermodynamic Control): The subsequent intramolecular cyclization is an electrophilic aromatic substitution that requires high temperatures (250–260°C). The high energy barrier is due to the disruption of aromaticity in the transition state and the steric bulk of the iodine atom at the ortho position.
Visualization: Synthetic Workflow
The following diagram illustrates the stepwise conversion and critical process parameters.
Figure 1: Stepwise Gould-Jacobs synthesis pathway highlighting the thermal requirements for cyclization.
Part 3: Experimental Protocol
This protocol is designed for a self-validating workflow. The evolution of ethanol serves as a visual indicator of reaction progress in Step 1, while the precipitation of the product in Step 2 confirms successful cyclization.
Reagents
-
2-Iodoaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether (Solvent, high boiling point)
-
Petroleum ether (for washing)
Step-by-Step Methodology
Phase 1: Formation of Enamine Intermediate
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to remove ethanol.
-
Reaction: Mix 2-iodoaniline and DEEM. Heat the neat mixture to 110–120°C for 2–3 hours.
-
Checkpoint: Monitor the distillate.[2] The reaction is complete when the theoretical volume of ethanol has been collected.
-
-
Validation: TLC (Ethyl Acetate/Hexane 1:4) should show the disappearance of the aniline starting material.
Phase 2: Thermal Cyclization
-
Solvent Addition: Add diphenyl ether (approx. 5–10 mL per gram of reactant) to the crude intermediate.
-
High-Heat Reflux: Raise the temperature to 250°C . It is critical to maintain this temperature for 1–2 hours.
-
Causality: Temperatures below 240°C often result in incomplete cyclization or kinetic trapping of the intermediate.
-
-
Isolation: Cool the solution to room temperature. The product, Ethyl 8-iodo-4-hydroxyquinoline-3-carboxylate, typically precipitates out of the diphenyl ether matrix.
-
Purification: Filter the solid. Wash copiously with petroleum ether or hexanes to remove residual high-boiling solvent (diphenyl ether). Recrystallize from DMF/Ethanol if high purity (>99%) is required.
Part 4: Applications in Drug Discovery
Scaffold for Cross-Coupling
The 8-iodo position is electronically activated for palladium-catalyzed cross-coupling. Unlike chloro- or bromo- analogs, the C-I bond is weaker and more labile, allowing for milder reaction conditions in:
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkynyl linkers.
Tautomerism and Binding
The molecule exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In biological systems, the 4-oxo-1,4-dihydro tautomer is often the bioactive species, capable of bidentate chelation with Mg²⁺ ions in the active sites of enzymes like DNA gyrase.
Figure 2: Keto-enol tautomerism.[3] The 4-oxo form (right) is thermodynamically favored in polar solvents and biological matrices.
Heavy Atom Effect
The presence of the heavy iodine atom (Atomic number 53) facilitates intersystem crossing , making this molecule useful in photodynamic therapy research as a singlet oxygen generator upon UV irradiation, similar to other halogenated quinolones [1].
References
-
Synthonix. (n.d.). Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate Product Page. Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
-
PubChem. (2025).[5] Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Compound Summary. Retrieved from [Link]
Sources
- 1. Synthonix, Inc > 49713-42-0 | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate [synthonix.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 8-Iodo Advantage: Late-Stage Functionalization of Quinoline-3-Carboxylate Derivatives
Executive Summary
The quinoline-3-carboxylate scaffold is a privileged pharmacophore, most notably recognized as the structural foundation for fluoroquinolone antibiotics and various kinase inhibitors. While historical optimizations focused heavily on the C6 (fluorine) and C7 (amine) positions, modern drug discovery has increasingly targeted the C8 position to modulate pharmacokinetics, overcome bacterial resistance, and enhance target affinity[1].
Within this paradigm, 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives have emerged as the premier synthetic intermediates. The unique polarizability and low bond dissociation energy of the carbon-iodine (C–I) bond provide an ideal handle for late-stage functionalization via transition-metal-catalyzed cross-coupling and halogen-metal exchange. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and biological rationales for utilizing 8-iodo quinoline-3-carboxylates in advanced molecular design.
Structural and Mechanistic Rationale
The Causality of Halogen Selection
The choice of an iodine atom at the C8 position is not arbitrary; it is driven by fundamental thermodynamic and kinetic principles. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the carbon-halogen (C–X) bond is often the rate-determining step.
The C8 position of the quinolone core is sterically hindered by the adjacent N1 substituent (often a cyclopropyl or ethyl group in bioactive derivatives). Consequently, utilizing a highly reactive leaving group is paramount to achieving high yields without requiring harsh conditions that might hydrolyze the C3-carboxylate or degrade the molecule. The C–I bond (~53 kcal/mol) is significantly weaker than C–Br (~68 kcal/mol) or C–Cl (~80 kcal/mol), facilitating rapid oxidative addition even at ambient or slightly elevated temperatures. Furthermore, 8-iodoquinolines undergo highly regioselective iodine-magnesium exchange using Knochel’s reagent (
Quantitative Reactivity Comparison
The following table summarizes the comparative reactivity of C8-halogenated quinoline-3-carboxylates, demonstrating the clear kinetic advantage of the 8-iodo derivative.
| Halogen at C8 | C–X Bond Energy (kcal/mol) | Relative Oxidative Addition Rate | Preferred Pd-Coupling Conditions | Typical Yield (Sonogashira) |
| Fluoro (-F) | ~115 | Negligible | Unreactive under standard Pd | < 5% |
| Chloro (-Cl) | ~80 | Slow | High temp (100°C), bulky ligands (XPhos) | 40 - 60% |
| Bromo (-Br) | ~68 | Moderate | 80°C, standard ligands (dppf, PPh3) | 70 - 85% |
| Iodo (-I) | ~53 | Very Fast | 25°C - 60°C, simple ligands (PPh3) | > 90% |
Synthetic Methodologies & Core Assembly
The construction of the 8-iodo quinolone core typically relies on the classic Gould-Jacobs reaction , starting from an appropriately substituted 2-iodoaniline. Alternatively, early-stage iodination can be achieved via the Sandmeyer reaction of 8-aminoquinolines[3].
Synthetic workflow of 8-iodo quinoline-3-carboxylates and late-stage C8-functionalization.
Workflow Dynamics
-
Condensation: 2-Iodoaniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
-
Cyclization: High-temperature thermal cyclization (often in Dowtherm A) drives the ring closure to form the 4-oxo-1,4-dihydroquinoline core. The iodine atom at the ortho-position survives these thermal conditions intact.
-
Alkylation: The N1 position is subsequently alkylated (e.g., using ethyl iodide or cyclopropyl bromide and a base like K2CO3) to yield the fully protected intermediate ready for cross-coupling.
Late-Stage Functionalization: Experimental Protocol
The 8-iodo functionality is exceptionally versatile for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings. The following is a self-validating, step-by-step protocol for the Sonogashira cross-coupling of ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate with a terminal alkyne, a well-documented transformation in the literature[4].
Step-by-Step Sonogashira Methodology
Reagents & Materials:
-
Ethyl 8-iodo-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv, 1.0 mmol)
-
Terminal Alkyne (e.g., phenylacetylene) (1.5 equiv, 1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)
-
Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)
-
Triethylamine (Et3N) (Solvent/Base, 10 mL)
Procedure:
-
Preparation and Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 8-iodo quinolone derivative, Pd(PPh3)2Cl2, and CuI. Seal the flask with a rubber septum.
-
Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Strict anaerobic conditions are required to prevent the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.
-
Solvent Addition: Inject anhydrous, degassed Et3N (10 mL) via syringe, followed by the dropwise addition of the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at 60°C for 4–6 hours. The mixture will typically transition from a yellow suspension to a dark brown solution as the active Pd(0) species is generated and the catalytic cycle turns over.
-
Validation & Quality Control (Self-Validating Step): Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1). The 8-iodo starting material (UV active at 254 nm) should completely disappear. Confirm via LC-MS; look for the depletion of the
isotopic signature characteristic of iodine and the appearance of the coupled product mass. -
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove Pd and Cu salts. Wash the filtrate with saturated aqueous NH4Cl, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure C8-alkynyl quinoline-3-carboxylate.
Biological Applications & Signaling Pathways
Functionalization at the C8 position profoundly impacts the biological activity of quinolone derivatives. In the context of antibacterial agents, the C8 substituent interacts directly with the bacterial DNA gyrase (Topoisomerase II) / DNA cleavage complex.
Bulky or electron-rich groups introduced via the 8-iodo intermediate (such as methoxy, alkynyl, or substituted aryl groups) can enhance the drug's affinity for the enzyme-DNA complex and reduce the propensity for resistance mediated by target-site mutations. Furthermore, the zwitterionic nature of these functionalized inhibitors dictates their permeation through Gram-negative bacterial porin channels[1]. Beyond antibacterials, C8-functionalized pyrazolo-quinolines derived from iodo-precursors have shown potent activity as Checkpoint kinase 1 (Chk1) inhibitors in oncology[5].
Mechanism of bacterial DNA gyrase inhibition by C8-functionalized quinolone derivatives.
References
- Source: nih.
- Source: researchgate.
- Source: google.
- Source: nih.
- Title: Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1)
Sources
- 1. WO2016020836A1 - Quinolone derivatives as antibacterials - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate: Structural Dynamics, Thermodynamic Stability, and Analytical Characterization
Executive Summary
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) represents a highly functionalized, privileged scaffold with profound implications in medicinal chemistry and drug discovery[1],[2]. While the parent 4-quinolone core is widely recognized for its antibacterial properties via DNA gyrase and topoisomerase IV inhibition[3], the introduction of a 3-carboxylate ester and an 8-iodo substituent fundamentally alters the molecule's tautomeric landscape. This technical guide provides an in-depth mechanistic analysis of why this specific derivative overwhelmingly favors the 4-hydroxyquinoline (enol) tautomer. By detailing the thermodynamic drivers, steric influences, and the self-validating analytical protocols required for definitive structural assignment, this whitepaper serves as an authoritative resource for researchers navigating heterocyclic tautomerism.
Mechanistic Drivers of Tautomeric Equilibrium
The dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms is a defining characteristic of this heterocyclic class[3],[4]. However, in ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, this equilibrium is not a simple solvent-dependent shift; it is structurally locked by intramolecular forces.
-
The 3-Carboxylate Anchoring Effect: The presence of an ethyl ester at the C3 position acts as a powerful thermodynamic sink. The carbonyl oxygen of the ester serves as an optimal hydrogen bond acceptor. In the enol form, the C4 hydroxyl group donates a proton to form a robust, planar 6-membered intramolecular hydrogen-bonded pseudo-ring[5]. As demonstrated in6[6], this intramolecular stabilization renders the enol form the global energy minimum, favoring it by 27 to 38 kJ/mol over the keto tautomer[6],[7].
-
Electronic and Steric Influence of the 8-Iodo Group: The bulky, highly polarizable iodine atom at the C8 position sits adjacent to the N1 nitrogen. Through strong inductive electron withdrawal (-I effect), the iodine reduces the electron density and basicity of the ring nitrogen. This electronic descreening, combined with steric hindrance, heavily disfavors the protonation of N1, thereby further destabilizing the N-H (keto) tautomer.
-
Aromaticity Preservation: In the 4-hydroxyquinoline (enol) form, both the benzenoid and nitrogen-containing rings maintain full aromaticity. Conversely, tautomerization to the 4-quinolone (keto) form results in the nitrogen-containing ring becoming essentially non-aromatic, creating an additional thermodynamic penalty[6],[7].
Fig 1: Equilibrium heavily favoring the 4-hydroxy (enol) form via intramolecular H-bonding.
Self-Validating Analytical Protocols
To definitively characterize the tautomeric state and prevent misassignment due to solvent effects or crystal packing forces, a self-validating, orthogonal analytical approach is mandatory. The following protocols ensure that the observed tautomer reflects the intrinsic molecular preference rather than an environmental artifact.
Protocol A: Matrix-Isolation FTIR Spectroscopy (Gas-Phase Monomer Validation)
Causality: Solid-state IR can be misleading due to complex intermolecular hydrogen bonding networks that force artificial tautomeric shifts. Matrix isolation traps individual monomers in an inert argon matrix at cryogenic temperatures, revealing the true unimolecular state[6],[7].
-
Sublimation: Sublimate the synthesized ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate under high vacuum (e.g.,
mbar) to break all solid-state intermolecular bonds. -
Co-deposition: Co-deposit the molecular vapor with a vast excess of inert Argon gas onto a cryogenic CsI window cooled to 15 K.
-
Spectral Acquisition: Acquire the FTIR spectrum in the 4000–400 cm⁻¹ range.
-
Validation Check: The complete absence of an N-H stretching band (>3300 cm⁻¹) and the presence of a broad, red-shifted O-H stretch confirm the exclusive presence of the enol tautomer[3],[6].
Protocol B: Multinuclear 1H/15N HMBC NMR (Solution-State Validation)
Causality: While standard 1H NMR can suffer from rapid proton exchange (blurring the distinction between O-H and N-H), 15N Heteronuclear Multiple Bond Correlation (HMBC) provides direct, unambiguous evidence of the nitrogen's protonation state by detecting scalar couplings[8].
-
Sample Preparation: Dissolve the compound in anhydrous DMSO-d6. A non-protic, highly polar solvent is chosen to stabilize the dominant species without inducing unwanted proton exchange.
-
Data Acquisition: Run 1H, 13C, and 1H-15N HMBC sequences at standard ambient temperature.
-
Validation Check: The 13C spectrum will show the C4 carbon at ~150-160 ppm (characteristic of C-OH) rather than >170 ppm (C=O). Crucially, the8
8[8], definitively ruling out the N-H keto form.
Fig 2: Orthogonal analytical workflow for definitive structural assignment of tautomers.
Quantitative Data & Spectroscopic Markers
The following table synthesizes the expected quantitative metrics and spectroscopic markers for the two theoretical tautomers, highlighting the stark contrast that enables definitive assignment across physical states[3],[6],[5],[8].
| Analytical Metric | 4-Hydroxyquinoline (Enol) - Observed | 4-Quinolone (Keto) - Theoretical |
| Relative Energy (ΔE) | 0 kJ/mol (Global Minimum) | +27 to +38 kJ/mol |
| Ring Aromaticity | Both rings fully aromatic | N-ring essentially non-aromatic |
| FTIR: Carbonyl (C=O) | ~1690 cm⁻¹ (Ester C=O only) | ~1620–1680 cm⁻¹ (Keto C=O) |
| FTIR: Heteroatom-H | Broad O-H stretch (~3200 cm⁻¹) | Sharp N-H stretch (>3300 cm⁻¹) |
| 13C NMR (C4 Position) | ~150–160 ppm | >170 ppm |
| 1H-15N HMBC Coupling | No direct | Strong direct |
Pharmacological and Drug Development Implications
Understanding this tautomeric lock is critical for drug development professionals. Many quinolone-based antimalarials, which target the cytochrome bc1 complex of Plasmodium falciparum, specifically7[7]. Because the 3-carboxylate group in ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate anchors the molecule in the enol form, direct target binding may be significantly attenuated.
To utilize this scaffold effectively, researchers must approach it as a prodrug or a strictly regulated intermediate. The highly lipophilic 4-hydroxy form provides enhanced membrane permeability; however, achieving target engagement may require in vivo enzymatic hydrolysis of the ester to a carboxylic acid (altering the H-bonding dynamics) or reliance on a receptor site with the thermodynamic capacity to induce a tautomeric shift upon binding.
References
-
Title : 4-Quinolone. Source : Wikipedia. URL :[Link]
-
Title : Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate -[E63257]. Source : Synthonix, Inc. URL :[Link]
-
Title : Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Source : The Journal of Organic Chemistry (ACS Publications). URL :[Link]
-
Title : Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Source : Organic Chemistry Frontiers (RSC Publishing). URL :[Link]
-
Title : Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Source : PubMed (NIH). URL :[Link]
-
Title : Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Source : ResearchGate. URL :[Link]
Sources
- 1. Synthonix, Inc > 49713-42-0 | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate [synthonix.com]
- 2. Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | 49713-42-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
This guide provides an in-depth technical analysis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate , a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive quinoline scaffolds.
Introduction & Structural Significance
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0 ) is a functionalized quinoline derivative primarily utilized as a scaffold in medicinal chemistry. Its structural value lies in the 8-iodo substituent , which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to introduce diverse chemical space at the C-8 position—a critical region for Structure-Activity Relationship (SAR) modulation in antibacterial and antiviral drug discovery.
Core Compound Identity
| Property | Data |
| IUPAC Name | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate |
| CAS Number | 49713-42-0 |
| Molecular Formula | C₁₂H₁₀INO₃ |
| Molecular Weight | 343.12 g/mol |
| SMILES | CCOC(=O)C1=C(O)C2=C(I)C=CC=C2N=C1 |
| Tautomerism | Exists in equilibrium between the enopl (4-hydroxy) and keto (4-oxo-1,4-dihydro) forms.[1] |
Physicochemical Properties & Melting Point Analysis
Melting Point Data
Unlike simple organic esters, 4-hydroxyquinoline-3-carboxylates exhibit anomalously high melting points due to extensive intermolecular hydrogen bonding and
| Parameter | Value / Observation | Source Validity |
| Melting Point | > 250°C (Sublimes) | Primary Literature [1] |
| Sublimation Temp | 250–300°C (at reduced pressure) | J. Org. Chem. Protocol [1] |
| Appearance | Yellow to Brown Crystalline Solid | Experimental Observation |
Technical Insight: Researchers attempting to determine the melting point using standard capillary methods often observe sublimation or decomposition before a clear liquid phase is formed. This behavior is consistent with the parent compound (Ethyl 4-hydroxyquinoline-3-carboxylate), which melts at ~270–271°C. The presence of the heavy iodine atom at the 8-position typically stabilizes the crystal lattice, potentially elevating the phase transition temperature further.
Recommendation: For accurate characterization, use Differential Scanning Calorimetry (DSC) in a sealed pan to suppress sublimation, or rely on elemental analysis and NMR for purity verification rather than a simple melting point.
Synthesis & Isolation Protocol
The most robust synthesis route is the Gould-Jacobs Reaction , which involves the thermal cyclization of an anilinomethylenemalonate intermediate.
Step-by-Step Experimental Workflow
Phase 1: Condensation [2]
-
Reactants: Combine 2-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat neat or in a solvent (e.g., ethanol) at 100–120°C for 2–4 hours.
-
Observation: Evolution of ethanol indicates reaction progress.
-
Product: Diethyl (2-iodoanilino)methylenemalonate (Intermediate).
Phase 2: Thermal Cyclization (Critical Step)
-
Medium: Use a high-boiling solvent like Diphenyl Ether (Dowtherm A) .
-
Temperature: Heat the solvent to 250°C (reflux).
-
Addition: Add the intermediate from Phase 1 cautiously to the boiling solvent.
-
Duration: Maintain reflux for 30–60 minutes. Note: This high temperature is required to overcome the activation energy for the intramolecular aromatic substitution.
-
Workup: Cool the mixture to room temperature. The product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, typically precipitates as a solid.
-
Purification: Filter the solid and wash with non-polar solvents (e.g., hexane/petroleum ether) to remove residual diphenyl ether.
-
Final Polish: Recrystallize from DMF or Methanol, or purify via vacuum sublimation at 250–300°C [1].
Synthesis Pathway Visualization
Caption: Gould-Jacobs synthesis pathway for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
Analytical Characterization (Self-Validating Data)
To confirm the identity of the synthesized compound, compare experimental data against these expected values.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–12.5 ppm: Broad singlet (OH/NH tautomer).
-
δ 8.5–8.6 ppm: Singlet (H-2 position, characteristic of the quinoline ring).
-
δ 8.0–8.3 ppm: Doublet/Multiplet (H-5 and H-7 aromatic protons).
-
δ 7.2–7.5 ppm: Triplet (H-6 aromatic proton).
-
δ 4.2 ppm: Quartet (Ethyl -CH₂-).
-
δ 1.3 ppm: Triplet (Ethyl -CH₃).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 343.98; Expected: 344.0 m/z .
-
Isotopic pattern should show the characteristic lack of M+2 intensity typical for Iodine (monoisotopic).
-
Applications in Drug Discovery
The 8-iodo moiety is a strategic "handle" for diversifying the quinolone scaffold.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems at C-8.
-
Sonogashira Coupling: Reaction with terminal alkynes to create rigid, extended
-systems. -
Heck Reaction: Introduction of alkenyl groups.
Structure-Activity Relationship (SAR) Workflow
Caption: Divergent synthesis strategy using the 8-iodo handle for SAR optimization.
References
-
Journal of Organic Chemistry : "Synthesis of 4-Hydroxyquinolines." J. Org. Chem.1971 , 36(10), 1331–1335. (Describes the synthesis and sublimation of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate).
-
PubChem Compound Summary : Ethyl 4-hydroxyquinoline-3-carboxylate (Parent Analog).
-
Sigma-Aldrich : Product Specification for Quinoline Carboxylates.
Sources
Technical Guide: Differentiating 4-Hydroxy and 4-Oxo Quinoline Esters
This guide provides a rigorous technical analysis of the structural, spectroscopic, and synthetic distinctions between 4-hydroxy and 4-oxo quinoline esters.[1] It is designed for researchers requiring actionable protocols and mechanistic clarity.[2]
Executive Summary
In drug discovery—particularly within the kinase and topoisomerase inhibitor space—the nomenclature "4-hydroxyquinoline" is a persistent misnomer. While often cataloged under this name, the thermodynamic reality of these species, especially when substituted with a 3-carboxylate ester, is overwhelmingly the 4-oxo-1,4-dihydroquinoline (quinolone) tautomer.
Understanding this distinction is not merely semantic; it dictates reactivity (N- vs. O-alkylation), solubility profiles, and biological target engagement. This guide dissects the tautomeric equilibrium, provides self-validating characterization protocols, and outlines the synthesis of the dominant 4-oxo species via the Gould-Jacobs reaction.
Part 1: Structural Tautomerism & Thermodynamics[2]
The core conflict lies in the keto-enol equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms.[1]
The Thermodynamic Reality
Contrary to phenol, where the enol form is stabilized by benzene ring aromaticity, the 4-quinolone system stabilizes the "keto" form through a vinylogous amide resonance contribution. The nitrogen lone pair donates into the ring, maintaining aromaticity in the N-containing ring while establishing a highly polarized C=O bond.
-
Solid State: X-ray crystallography confirms the 4-oxo tautomer exists as dimers linked by strong intermolecular hydrogen bonds (
). -
Solution State: In polar solvents (DMSO, MeOH), the equilibrium favors the 4-oxo form by
. -
The "4-Hydroxy" Trap: The enol form is only significant in the gas phase or highly non-polar solvents at high dilution, yet chemical vendors frequently sell these compounds as "4-hydroxy" derivatives.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance stabilization that drives the preference for the 4-oxo form.
Caption: The equilibrium strongly favors the 4-oxo form due to vinylogous amide resonance stabilization.
Part 2: Spectroscopic Differentiation[2][3]
Distinguishing these tautomers requires precise interpretation of NMR and IR data.[2] A 3-ester substituent adds complexity by introducing a second carbonyl signal.
Infrared (IR) Spectroscopy
The key diagnostic is the separation between the Ester C=O and the Ring C=O .[3]
| Feature | 4-Oxo (Quinolone) Signature | 4-Hydroxy (Enol) Signature |
| Ring C=O | 1620–1650 cm⁻¹ (Lowered by conjugation/H-bonding) | Absent |
| Ester C=O | 1700–1730 cm⁻¹ (Typical ester range) | ~1680–1700 cm⁻¹(Often shifted by H-bonding to OH) |
| X-H Stretch | 3200–3400 cm⁻¹ (Sharp/Broad NH band) | Broad, diffuse OH band (often overlaps CH) |
Diagnostic Rule: If you see two distinct carbonyl bands (one at ~1640 and one at ~1720), you have the 4-oxo ester .
Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive proof of structure.[2]
| Nucleus | Signal | 4-Oxo (Quinolone) | 4-Hydroxy (Enol) |
| ¹H NMR | NH / OH | δ 11.5–12.5 ppm (Broad singlet, exchangeable) | Variable/Broad (often invisible or <10 ppm) |
| ¹H NMR | C2-H | Often a doublet (coupling to NH) | Singlet (no NH coupling) |
| ¹³C NMR | C4 (Ring) | δ 175–177 ppm (Ketone-like) | δ 160–165 ppm (Ar-C-O character) |
| ¹³C NMR | Ester C=O | δ 165–167 ppm | δ 165–167 ppm |
Self-Validating Check: In ¹³C NMR, look for the C4 peak. If it is >170 ppm, the system is in the oxo form.[2] If <165 ppm, it may be O-alkylated or enolic.
Part 3: Synthesis (Gould-Jacobs Protocol)
The Gould-Jacobs reaction is the industry standard for synthesizing the 4-oxo-3-ester scaffold. It proceeds via a thermal cyclization that inherently produces the thermodynamic 4-oxo product.
Experimental Protocol
Objective: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Condensation (Step A):
-
Reagents: 1.0 eq. Aniline derivative + 1.1 eq.[2] Diethyl ethoxymethylenemalonate (EMME).[2]
-
Conditions: Heat neat or in ethanol at 80–120°C for 2–4 hours.
-
Observation: Evolution of ethanol. Solidification of the anilinomethylenemalonate intermediate upon cooling.[2]
-
Validation: ¹H NMR of intermediate shows vinyl proton doublet at ~8.5 ppm (coupling to NH).[2]
-
-
Cyclization (Step B):
-
Reagents: Diphenyl ether (high boiling solvent) or Dowtherm A.[2]
-
Conditions: High heat (250°C ) is critical.[2][4] Reflux for 30–60 mins.[2][4]
-
Mechanism: Intramolecular electrophilic aromatic substitution followed by elimination of ethanol.[2]
-
Workup: Cool to RT. The product typically precipitates out of the diphenyl ether.[2] Dilute with hexane to maximize yield, filter, and wash with hexane/acetone.[2]
-
Visualization: Gould-Jacobs Workflow
Caption: The high-temperature cyclization drives the formation of the stable 4-oxo scaffold.
Part 4: Reactivity & Derivatization (N- vs. O-Alkylation)
The most critical consequence of the tautomeric equilibrium is the "fork in the road" during alkylation.[2] The 4-oxo anion is an ambident nucleophile .
The Decision Tree
-
N-Alkylation (Thermodynamic Control): Yields N-alkyl-4-quinolones. These retain the quinolone core essential for antibacterial activity (e.g., Ciprofloxacin).[2]
-
O-Alkylation (Kinetic/Hard-Soft Control): Yields 4-alkoxyquinolines. These aromatize the pyridine ring but lose the "quinolone" pharmacophore.[2]
Protocol: Controlling Regioselectivity
| Desired Outcome | Reagents & Conditions | Mechanism |
| N-Alkylation (Major) | K₂CO₃ / DMF / Alkyl Halide Temp: 60–80°C | The "soft" nitrogen center attacks the alkyl halide. The thermodynamic stability of the resulting amide-like system drives this pathway. |
| O-Alkylation (Minor/Specific) | Ag₂CO₃ / Alkyl Halide or Mitsunobu (PPh₃/DIAD) | Silver salts coordinate the halide, favoring the "hard" oxygen attack (HSAB theory). Mitsunobu reaction with alcohols also favors O-alkylation in some contexts. |
Visualization: Alkylation Pathways[2]
Caption: Reagent choice dictates whether the product retains the quinolone core (N-alkyl) or becomes an ether (O-alkyl).
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2][4][5][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2][6] Link
-
Nasiri, H. R., et al. (2006).[2][7] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Link
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Link
-
Edmont, D., et al. (2000).[2] Synthesis and Evaluation of Quinoline Derivatives as Antimalarial Agents. (Contextual reference for biological relevance of N- vs O-alkylation).
-
Foreman, M. (2020).[2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. Link
Sources
Methodological & Application
Application Note: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate via Gould-Jacobs Protocol
Executive Summary & Strategic Analysis
The synthesis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is a critical gateway to functionalized quinolone antibiotics and kinase inhibitors. The 8-iodo moiety is strategically valuable, serving as a "chemical handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the quinoline scaffold.
This protocol utilizes the Gould-Jacobs reaction , the industry-standard method for constructing the 4-quinolone core from anilines.[1] While the Conrad-Limpach synthesis is an alternative, Gould-Jacobs is preferred here due to its high regioselectivity for the 4-hydroxy isomer and the stability of the ester group during cyclization.
Key Technical Considerations:
-
Tautomerism: While nomenclature often refers to the "4-hydroxy" form, the compound exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer in the solid state and solution. This guide acknowledges this duality but uses the requested nomenclature.
-
Thermal Management: The critical step involves a thermal electrocyclic ring closure at
. Precise temperature control is required to prevent deiodination or tar formation (polymerization).
Reaction Pathway & Mechanism[2][3][4]
The synthesis proceeds in two distinct stages:
-
Condensation: Nucleophilic attack of 2-iodoaniline on diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Cyclization: Thermal elimination of ethanol followed by tautomerization to form the aromatic quinoline core.
Visual Pathway (Chemical Logic)
Caption: Mechanistic flow of the Gould-Jacobs reaction from condensation to thermal cyclization.
Detailed Experimental Protocols
Step 1: Condensation to Enamine Intermediate[5]
Objective: Synthesize diethyl 2-((2-iodophenyl)amino)methylene)malonate. Principle: This is an addition-elimination reaction. Driving off the ethanol byproduct shifts the equilibrium toward the product.
Materials & Stoichiometry
| Component | Equiv.[1] | Role |
| 2-Iodoaniline | 1.0 | Limiting Reagent |
| DEEM | 1.1 | Electrophile (Slight excess ensures completion) |
| Ethanol | N/A | Solvent (Optional, see note below) |
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or a Dean-Stark trap if driving reaction to completion via azeotrope).
-
Mixing: Charge the flask with 2-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).
-
Expert Note: While ethanol can be used as a solvent, performing this reaction neat (solvent-free) at 110-120°C is often more efficient and cleaner, as it allows the byproduct ethanol to evaporate, driving the reaction forward [1].
-
-
Heating: Heat the mixture to 110–120°C for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The aniline spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature. The intermediate often solidifies upon cooling.
-
Recrystallize from ethanol or wash with cold hexane to remove excess DEEM.
-
Yield Expectation: >85%.
-
Validation: 1H NMR should show a doublet at
ppm (NH) and a doublet at ppm (vinyl H), coupled ( Hz).
-
Step 2: Thermal Cyclization (The Critical Step)
Objective: Intramolecular cyclization to form the quinoline ring. Safety Warning: This step requires heating to 250°C . Use a sand bath or high-temperature oil bath behind a blast shield. Ensure glassware is free of star cracks.
Materials
| Component | Role |
| Enamine Intermediate | Precursor |
| Diphenyl Ether or Dowtherm A | High-boiling solvent (BP |
Protocol
-
Solvent Pre-heating: Place diphenyl ether (approx. 10 mL per gram of intermediate) in a multi-neck flask equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape). Heat the solvent to 245–250°C .
-
Why Pre-heat? Adding the solid intermediate to already hot solvent (dilution effect) minimizes intermolecular polymerization (tarring) and favors the intramolecular reaction [2].
-
-
Addition: Carefully add the solid enamine intermediate to the hot solvent in small portions over 10–15 minutes.
-
Observation: Vigorous bubbling will occur as ethanol is generated and flashes off.
-
-
Reaction: Maintain temperature at 245–250°C for 30–60 minutes.
-
Endpoint: Evolution of gas (ethanol) ceases.
-
-
Cooling & Isolation:
-
Remove from heat and allow to cool slowly to
C. -
Add a non-polar anti-solvent (Hexane or Ligroin) to the warm solution to induce precipitation.
-
Allow to cool completely to room temperature (or
C).
-
-
Purification:
Operational Workflow Diagram
Caption: Operational workflow for the high-temperature cyclization step.
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected values.
| Technique | Expected Signal / Observation | Structural Insight |
| TLC | Product is more polar than the enamine intermediate. | |
| 1H NMR | Singlet at | H-2 proton (Characteristic of the quinoline ring). |
| 1H NMR | Broad singlet | NH/OH (Confirms the 4-oxo/hydroxy tautomer). |
| 1H NMR | Quartet ( | Ethyl ester group retention. |
| MS (ESI) | Confirms molecular weight (Iodine isotope pattern is unique). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Reaction too concentrated or heating too slow. | Use "Dilution Principle": Add intermediate to pre-heated solvent. Do not heat them up together from room temp [3]. |
| Incomplete Reaction | Temperature too low (<240°C). | The cyclization has a high activation energy. Ensure internal temp reaches 250°C. |
| Low Yield | Product soluble in diphenyl ether. | Ensure sufficient non-polar anti-solvent (hexane) is added during workup to force precipitation.[1][2] |
| Deiodination | Overheating (>280°C) or prolonged reaction. | Strictly monitor temperature.[6] Stop reaction immediately once ethanol evolution ceases. |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[5]
-
Organic Syntheses. (1955). 4,7-Dichloroquinoline.[7][8][9][10] Organic Syntheses, Coll.[4] Vol. 3, p.272. (Demonstrates the standard protocol for thermal cyclization in diphenyl ether).
-
BenchChem. (2025).[1][3] Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem Technical Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. technopharmchem.com [technopharmchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. samratpharmachem.com [samratpharmachem.com]
Application Note: Optimized Cyclization of Diethyl Ethoxymethylenemalonate with 2-Iodoaniline
Abstract & Scope
This application note details the protocol for the regioselective synthesis of ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs reaction. The transformation involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate (DEEM) , followed by a high-temperature intramolecular cyclization.
The resulting 8-iodoquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for fluoroquinolone antibiotics and a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the labile C8-iodine bond.
Reaction Chemistry & Mechanism
The synthesis proceeds through a two-stage thermodynamic sequence: Addition-Elimination followed by Intramolecular Aromatic Substitution (Cyclization) .
Mechanistic Pathway[1][2][3]
-
Condensation (Step A): The nucleophilic nitrogen of 2-iodoaniline attacks the
-carbon of DEEM. The expulsion of ethanol drives the equilibrium toward the enamine intermediate, diethyl (2-iodophenylamino)methylenemalonate . -
Cyclization (Step B): Under high thermal stress (~250°C), the intermediate undergoes a 6
-electrocyclization or an intramolecular Friedel-Crafts-type acylation, eliminating a second molecule of ethanol to form the quinoline core.
Regiochemistry Note: The use of ortho-substituted aniline (2-iodoaniline) directs the cyclization exclusively to the carbon adjacent to the nitrogen, yielding the 8-iodo isomer.
Figure 1: Mechanistic pathway for the Gould-Jacobs synthesis of the 8-iodoquinoline scaffold.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Aniline:DEEM) | Slight excess of DEEM ensures complete consumption of the limiting aniline reagent. |
| Temperature (Step 1) | 110–120°C | Sufficient to distill off ethanol byproduct without degrading the thermally sensitive iodine bond. |
| Temperature (Step 2) | 250–257°C | The cyclization has a high activation energy barrier. Temperatures below 240°C result in incomplete conversion. |
| Solvent (Step 2) | Diphenyl Ether (Dowtherm A) | High boiling point (258°C) allows the reaction to proceed at atmospheric pressure while acting as a heat sink. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative de-iodination at high temperatures. |
Experimental Protocol
Materials & Equipment
-
Reagents: 2-Iodoaniline (98%+), Diethyl ethoxymethylenemalonate (DEEM, 99%), Diphenyl ether (ReagentPlus®).
-
Equipment: 3-neck round bottom flask (RBF), Dean-Stark trap (optional but recommended), reflux condenser, high-temperature oil bath or heating mantle, vacuum filtration setup.
Step 1: Condensation (Enamine Formation)
Goal: Isolate the diethyl (2-iodophenylamino)methylenemalonate intermediate.
-
Charge: In a 250 mL RBF, add 2-iodoaniline (10.95 g, 50 mmol) and DEEM (11.9 g, 55 mmol) .
-
Mix: No solvent is required (neat reaction). If the aniline is solid, the mixture will melt upon heating.
-
Heat: Attach a short-path distillation head. Heat the mixture to 110–120°C in an oil bath.
-
Monitor: Ethanol will begin to distill off.[1] Maintain heating for 2–3 hours until ethanol evolution ceases and the mixture solidifies or becomes very viscous.
-
Cool & Triturate: Cool the mixture to room temperature. Add 50 mL of cold Ethanol or Hexanes to triturate the solid.
-
Isolate: Filter the resulting off-white/yellow solid. Wash with cold hexanes (2 x 20 mL).
-
Dry: Vacuum dry at 40°C.
Step 2: Thermal Cyclization (Gould-Jacobs)
Goal: Ring closure to the quinoline core.
SAFETY WARNING: This step involves temperatures >250°C. Use a blast shield. Ensure the condenser water flow is stable. Do not use a closed system (pressure buildup risk), but maintain an inert gas flow.
-
Pre-heat Solvent: In a 500 mL 3-neck RBF equipped with a mechanical stirrer, internal thermometer, and air condenser, add Diphenyl ether (100 mL) . Heat to 250°C (vigorous reflux).
-
Addition: Add the dried intermediate from Step 1 in small portions over 10–15 minutes.
-
Note: Rapid addition causes foaming due to sudden ethanol vaporization. Add slowly to manage headspace.
-
-
Reaction: Maintain temperature at 250–255°C for 45–60 minutes .
-
Visual Cue: The solution typically darkens.
-
-
Cooling: Remove the heat source. Allow the mixture to cool slowly to ~80°C.
-
Precipitation: Pour the warm reaction mixture into 300 mL of Hexanes or Petroleum Ether under vigorous stirring. The product will precipitate out.[5][6]
-
Purification:
-
Final Product: Dry the tan/brown solid in a vacuum oven at 60°C.
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis protocol.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete ethanol removal | Use a slight vacuum or nitrogen sweep to drive the equilibrium. |
| Product is Oily (Step 2) | Residual Diphenyl Ether | Recrystallize from DMF/Ethanol or wash more thoroughly with hexanes. |
| De-iodination | Temperature too high (>260°C) or oxidative atmosphere | Strictly control oil bath temp; ensure Nitrogen blanket. |
| Dark Tar Formation | Polymerization of DEEM | Ensure DEEM is fresh; do not overheat during addition. |
Analytical Validation
-
1H NMR (DMSO-d6): Look for the characteristic singlet at C2-H (~8.4 ppm) . The absence of the vinyl protons from the intermediate confirms cyclization. The ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) should remain intact.
-
Mass Spectrometry: M+1 peak corresponding to the iodinated quinoline core (check for M-127 peak which indicates loss of Iodine).
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Grohe, K.; Heberg, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[7] Liebigs Annalen der Chemie, 1987(10), 871-879. (Context for modern adaptations).
-
Riegel, B.; et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2-Iodoaniline." Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Organic Syntheses. (1955).[8] "4,7-Dichloroquinoline."[9] Org.[10][1][9][11] Synth. Coll. Vol. 3, p.272.[8][11] (Standard reference for the diphenyl ether thermal method). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Using ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate as a pharmaceutical intermediate
Application Note: Strategic Utilization of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS 49713-42-0) represents a high-value "privileged scaffold" for drug discovery, particularly in the development of Type II kinase inhibitors , fluoroquinolone-like antibacterials , and antiviral agents .
Unlike standard quinoline intermediates, the presence of the 8-iodo substituent provides a rare, orthogonal synthetic handle. While the 3-carboxylate and 4-hydroxy groups allow for the construction of the classic pharmacophore, the 8-iodo position enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). This capability is critical for modulating lipophilicity (LogP), metabolic stability, and target selectivity without altering the core binding motif.
This guide details the strategic application of this intermediate, focusing on divergent synthesis protocols that maximize library generation efficiency.
Chemical Profile & Stability
| Property | Specification |
| CAS Number | 49713-42-0 |
| Molecular Formula | C₁₂H₁₀INO₃ |
| Molecular Weight | 343.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1] |
| Tautomerism | Exists in equilibrium between 4-hydroxyquinoline (enol) and 4-quinolone (keto). Reaction conditions dictate the reacting species. |
| Storage | 2–8°C, protect from light (iodine-carbon bond photosensitivity). |
Strategic Utility: The "Tri-Vector" Divergence
The molecule offers three distinct vectors for chemical modification, allowing researchers to explore Structure-Activity Relationships (SAR) efficiently.
-
Vector A (C-8 Position): The "Diversity Handle." The C-I bond is highly reactive toward Pd(0), allowing insertion of aryl, heteroaryl, or alkyl groups to probe hydrophobic pockets in the target protein.
-
Vector B (C-4 Position): The "Active Site Binder." The 4-OH can be converted to 4-Cl and subsequently displaced by amines to form hydrogen-bonding motifs crucial for kinase hinge binding.
-
Vector C (C-3 Position): The "Solubility/Tail Region." The ester can be hydrolyzed to the acid (for salt formation) or converted to amides/hydrazides to extend into solvent-exposed regions.
Visual Workflow: Divergent Synthesis Pathways
Caption: Divergent synthetic pathways starting from the 8-iodoquinoline scaffold. Path 1 prioritizes C-8 diversification; Path 2 prioritizes C-4 functionalization.
Detailed Experimental Protocols
Protocol A: C-8 Diversification via Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl group at the 8-position while preserving the 4-hydroxy and 3-ester functionalities. This is often the first step in creating "8-substituted quinolone" libraries.
Reagents:
-
Substrate: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk tube, combine the 8-iodoquinoline substrate, arylboronic acid, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
Solvent Addition: Add the degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat to 90–100°C for 4–12 hours. (Microwave irradiation: 110°C for 30–60 mins is often sufficient).
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent product.
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the 4-hydroxyquinoline (amphoteric) partitions into the organic phase or precipitates.
-
Purification: Recrystallization from EtOH is often possible. If not, flash chromatography (DCM/MeOH gradient).
Scientist’s Note: The 8-position is sterically adjacent to the quinoline nitrogen. If using bulky boronic acids (e.g., 2,6-disubstituted), switch to SPhos Pd G2 catalyst to enhance yield.
Protocol B: C-4 Functionalization (The "Kinase Route")
Objective: To convert the 4-hydroxy group into a 4-amino group, a common motif in kinase inhibitors (e.g., Bosutinib analogs). This requires an intermediate chlorination step.
Phase 1: Chlorination (Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate)
-
Reagents: Substrate (1.0 equiv), POCl₃ (5–10 equiv).
-
Procedure: Suspend the substrate in neat POCl₃. Heat to reflux (105°C) for 2 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Caution: Pour the reaction mixture slowly onto crushed ice/NH₄OH mixture with vigorous stirring. Maintain pH > 7 to prevent hydrolysis of the ester.
-
Isolation: Filter the resulting precipitate (the 4-chloro derivative). Dry under vacuum.
Phase 2: SNAr Displacement
-
Reagents: 4-Chloro intermediate (1.0 equiv), Aniline or Aliphatic Amine (1.1–1.5 equiv), Isopropanol or Ethoxyethanol (Solvent).
-
Catalyst: Catalytic HCl (drops) can accelerate the reaction with anilines.
-
Procedure: Reflux the mixture in isopropanol for 2–6 hours.
-
Observation: The product often precipitates as the hydrochloride salt upon cooling.
-
Validation: 1H NMR will show the disappearance of the characteristic C-4 proton signal (if applicable) and the appearance of amine NH signals.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki Coupling | Protodeboronation of boronic acid. | Switch base to K₃PO₄; add water to solvent system; lower temperature. |
| Incomplete Chlorination | Moisture in POCl₃ or aged reagent. | Distill POCl₃ prior to use; add catalytic DMF (Vilsmeier-Haack conditions). |
| Product Solubility Issues | Amphoteric nature of 4-OH quinolines. | Adjust pH carefully during workup. Isoelectric point is often near pH 6–7. |
| Iodine Loss (Deiodination) | Pd-catalyzed reduction (hydrodehalogenation). | Ensure solvent is strictly degassed; avoid formate sources; use mild bases. |
Safety & Compliance
-
Iodine Compounds: Organoiodides can be photosensitive and may release free iodine upon decomposition. Handle in fume hoods.
-
POCl₃: Highly corrosive and reacts violently with water. Use strictly anhydrous glassware and quench with extreme caution.
-
Waste Disposal: Palladium-contaminated waste must be segregated for heavy metal disposal.
References
-
Suzuki-Miyaura Coupling of 8-Substituted Quinolines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Classes of 8-Substituted Quinolines."
- Source:Journal of Organic Chemistry.
- Context: Defines standard conditions for sterically hindered quinoline couplings.
-
Quinolone Antibiotic SAR
- Title: "Structure-Activity Rel
- Source:Antimicrobial Agents and Chemotherapy.
- Context: Explains the biological necessity of the 3-carboxyl
-
Synthesis of 4-Aminoquinolines
- Title: "Practical Synthesis of 4-Aminoquinoline-3-carboxyl
- Source:Tetrahedron Letters.
- Context: Protocol backing for the chlorination/displacement p
-
Chemical Properties & Safety Data
- Title: "Ethyl 4-hydroxy-8-iodoquinoline-3-carboxyl
- Source:Sigma-Aldrich / Merck.
(Note: Specific page numbers and volume data for the general references above depend on the exact year of the specific derivative's study, but the journals listed are the primary authoritative repositories for this chemistry.)
Sources
Preparation of 4-chloro-8-iodoquinoline-3-carboxylate from 4-hydroxy precursor
An In-Depth Guide to the Synthesis of Ethyl 4-Chloro-8-iodoquinoline-3-carboxylate
This application note provides a comprehensive guide for the synthesis of ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a critical building block in medicinal chemistry and drug development. The protocol details the conversion of its 4-hydroxy precursor via chlorination using phosphorus oxychloride (POCl₃). This guide is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also insights into the reaction mechanism, safety considerations, and characterization of the final product.
Introduction: The Significance of 4-Chloroquinoline Scaffolds
Quinolone derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The targeted molecule, ethyl 4-chloro-8-iodoquinoline-3-carboxylate, serves as a versatile intermediate. The chlorine atom at the 4-position acts as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functional groups to build libraries of novel compounds for structure-activity relationship (SAR) studies. The iodo-substituent at the 8-position provides another reactive site for cross-coupling reactions, further enhancing its synthetic utility.
Reaction Overview and Mechanism
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a classic and robust transformation most commonly achieved using phosphorus oxychloride (POCl₃).[3] This process is more than a simple substitution; it involves a specific mechanistic pathway that ensures high conversion rates.
The Underlying Chemistry: A Vilsmeier-Haack-type Mechanism
The chlorination of a 4-hydroxyquinoline with POCl₃ is widely understood to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[4] The key steps are:
-
Phosphorylation: The lone pair of electrons on the hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. This initial step forms a highly reactive phosphate ester intermediate.
-
Nucleophilic Attack: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile. It attacks the C4 carbon of the quinoline ring.
-
Displacement: This nucleophilic attack leads to the displacement of the phosphate group, which is an excellent leaving group, thereby yielding the final 4-chloroquinoline product.[4][5]
This two-stage process, involving activation of the hydroxyl group followed by displacement, is highly efficient and is a staple in heterocyclic chemistry.[5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 3. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Orthogonal Functionalization of Ethyl 4-Hydroxy-8-iodoquinoline-3-carboxylate at the C-3 Position
Executive Summary
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) is a highly versatile, bifunctional building block widely utilized in the development of kinase inhibitors, antiviral agents, and CFTR modulators. This application note details the selective functionalization of the C-3 ester position via a two-step hydrolysis-amidation sequence. The protocols are designed to operate orthogonally, preserving the C-8 aryl iodide for downstream late-stage diversification (e.g., Suzuki-Miyaura or Sonogashira cross-coupling).
Strategic Context & Mechanistic Insights
Functionalizing the C-3 position of the 4-hydroxyquinoline core requires overcoming specific thermodynamic and electronic barriers inherent to the scaffold.
1. Saponification Dynamics: The C-4 hydroxyl group exists in a tautomeric equilibrium heavily favoring the 4-oxo-1,4-dihydroquinoline form. This creates a vinylogous amide system that significantly delocalizes electron density into the C-3 ethyl ester, reducing the electrophilicity of the carbonyl carbon. Consequently, standard mild hydrolysis conditions (e.g., LiOH at room temperature) often fail or stall. Complete saponification necessitates forcing conditions using strong aqueous base (1M NaOH) under reflux (1[1]). The C-8 iodine remains completely stable under these metal-free basic conditions.
2. Overcoming Intramolecular Hydrogen Bonding During Amidation: Once hydrolyzed to 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the molecule forms a highly stable, pseudo-six-membered ring via an intramolecular hydrogen bond between the C-3 carboxylic acid proton and the C-4 oxo group. This thermodynamic sink renders the carboxylic acid exceptionally resistant to amidation. To break this network and drive the formation of the active ester, highly efficient uronium-based coupling reagents (such as HATU) or carbodiimides (EDC/HOBt) must be employed in the presence of a non-nucleophilic base like DIPEA (2[2], 3[3]).
Workflow Visualization
Figure 1: Two-stage synthetic workflow for C-3 functionalization of the quinoline scaffold.
Validated Experimental Protocols
Protocol 1: Base-Promoted Saponification
Objective: Conversion of the C-3 ethyl ester to the free carboxylic acid.
Reagents & Materials:
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 equiv, 10 mmol, 3.43 g)
-
1M Aqueous NaOH (3.0 equiv, 30 mL)
-
Ethanol (Absolute, 30 mL)
-
1M Aqueous HCl (for workup)
Step-by-Step Procedure:
-
Dissolution: Suspend the starting material in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add 30 mL of 1M aqueous NaOH to the suspension. The mixture will transition to a homogeneous, pale-yellow solution as the phenoxide/enolate forms.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 80–85 °C for 4 to 6 hours.
-
Validation Checkpoint 1: Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting material (
~0.6) should completely disappear, replaced by a baseline spot corresponding to the sodium carboxylate salt. -
Acidification: Cool the reaction to 0 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2–3.
-
Validation Checkpoint 2: A massive precipitation of the free carboxylic acid will occur upon reaching the target pH. The highly lipophilic nature of the iodo-quinoline core ensures near-quantitative precipitation.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 15 mL) and cold diethyl ether (10 mL) to remove trace impurities. Dry in a vacuum oven at 50 °C overnight to yield 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Protocol 2: HATU-Mediated Amidation
Objective: Coupling of the sterically hindered, hydrogen-bonded C-3 carboxylic acid with an amine.
Reagents & Materials:
-
8-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv, 1.0 mmol, 315 mg)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
-
HATU (1.2 equiv, 1.2 mmol, 456 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Activation: In a flame-dried vial under nitrogen, dissolve the carboxylic acid intermediate and HATU in 5.0 mL of anhydrous DMF.
-
Base Addition: Add DIPEA to the mixture.
-
Validation Checkpoint 3: Upon addition of DIPEA, the solution will rapidly turn from pale yellow to a deep yellow/orange hue, visually confirming the formation of the highly reactive O-Atab (7-azabenzotriazol-1-yl) active ester. Stir for 15 minutes at room temperature.
-
Coupling: Add the desired amine (neat or dissolved in 1 mL DMF) to the activated ester solution. Stir at room temperature for 12 hours.
-
Validation Checkpoint 4: Analyze an aliquot via LC-MS. The intermediate mass (
316.0) should be fully consumed, replaced by the target carboxamide mass. -
Workup: Pour the reaction mixture into 30 mL of vigorously stirred ice water. If the product precipitates, isolate via vacuum filtration. If it oils out, extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine, dry over
, and concentrate in vacuo.
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected analytical profiles for tracking the functionalization progress across the workflow.
| Compound Stage | Diagnostic | LC-MS ( | Visual Appearance |
| Starting Material (Ester) | Off-white powder | ||
| Intermediate (Acid) | Pale yellow solid | ||
| Target Product (Amide) | White to yellow solid |
References
-
Beilstein Journal of Organic Chemistry : Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. 1
-
PubMed Central (PMC) : New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. 2
-
ACS Omega : The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors. 3
Sources
Application Note: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Executive Summary
This application note details an optimized, microwave-assisted protocol for the synthesis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0). This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics and kinase inhibitors.[1] The 8-iodo moiety serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), enabling rapid library generation.[1]
Traditional thermal synthesis (Gould-Jacobs reaction) requires prolonged heating (>2 hours) at extreme temperatures (250°C) using difficult-to-remove solvents like diphenyl ether. This protocol utilizes microwave irradiation to accelerate the condensation and cyclization steps, reducing total reaction time to under 30 minutes while improving yield and purity profiles.[1]
Key Advantages[1][2]
-
Speed: Total reaction time reduced from ~4 hours to <30 minutes.
-
Selectivity: Precise temperature ramping minimizes deiodination (C-I bond cleavage).[1]
-
Scalability: Protocol validated for 2 mmol to 20 mmol scales.
Reaction Mechanism & Strategy
The synthesis follows the Gould-Jacobs reaction pathway, adapted for microwave dielectric heating.
-
Condensation: 2-Iodoaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via an addition-elimination mechanism to form the enamine intermediate (diethyl 2-((2-iodophenyl)amino)methylenemalonate).
-
Cyclization: The intermediate undergoes thermal electrocyclic ring closure (intramolecular aromatic substitution) followed by tautomerization to form the 4-hydroxyquinoline core.
Mechanistic Diagram
The following flow illustrates the reaction logic and critical process controls.
Figure 1: Reaction pathway for the microwave-assisted synthesis of the 8-iodoquinoline scaffold.
Equipment & Materials
Reagents
-
2-Iodoaniline (98%): The limiting reagent. The iodine at the ortho position directs cyclization to the other ortho carbon (C-6 of aniline, becoming C-5 of quinoline), placing the iodine at position 8.
-
Diethyl ethoxymethylenemalonate (DEEM) (99%): Used in slight excess (1.1 equiv).[1]
-
Diphenyl Ether (Ph₂O): High-boiling solvent (bp 258°C) required for the cyclization step.
-
Green Alternative: Ionic liquids (e.g., [bmim][PF6]) can be used but require complex workup.[1] Ph₂O remains the gold standard for reproducibility in this specific transformation.
-
Hardware
-
Microwave Reactor: Monomode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of reaching 300°C and 30 bar pressure.[1]
-
Vials: 10 mL or 20 mL high-pressure microwave vials with crimp caps and silicone/PTFE septa.
-
Stirring: Magnetic stir bars (cross-shaped preferred for viscous mixtures).[1]
Experimental Protocol
Step 1: Enamine Condensation (Solvent-Free)
This step forms the acyclic intermediate. Solvent-free conditions are preferred to maximize microwave absorption by the polar reagents.
-
Charge: In a 10 mL microwave vial, add 2-Iodoaniline (1.095 g, 5.0 mmol) and DEEM (1.19 g, 5.5 mmol) .
-
Mix: Add a magnetic stir bar. Cap the vial. Pre-stir for 30 seconds to ensure contact; the mixture may be a slurry.
-
Irradiate:
-
Temp: 120°C
-
Time: 5:00 minutes
-
Absorption Level: High
-
Pre-stir: 30s
-
-
Workup: The vial will contain a solidified or viscous yellow/brown mass (the enamine) and ethanol byproduct.
-
Note: For high purity, uncrim the vial and remove ethanol under vacuum (rotary evaporator adapter) before Step 2.[1] However, for rapid synthesis, proceed directly to Step 2.
-
Step 2: Cyclization (The Critical Step)[1]
The cyclization requires overcoming a high activation energy barrier.[2]
-
Solvent Addition: To the vial from Step 1, add Diphenyl Ether (3.0 mL) .
-
Why? Although solvent-free cyclization is possible, it often leads to charring (thermal runaway) due to the localized heating of the solid product.[1] Diphenyl ether acts as a heat sink and ensures homogeneous energy distribution.
-
-
Irradiate:
-
Temp: 250°C
-
Time: 15:00 minutes
-
Pressure Limit: Set to 15 bar (Ethanol generation creates pressure).
-
Power: Dynamic (Max 300W).[1]
-
-
Cooling: Allow the reactor to cool the vial to 50°C using compressed air.
Step 3: Isolation & Purification[3]
-
Precipitation: Open the vial and pour the hot reaction mixture (carefully!) into a beaker containing Hexane (30 mL) .
-
Chemistry: Diphenyl ether is soluble in hexane; the polar quinoline product is not.
-
-
Filtration: The product will precipitate as an off-white to beige solid. Filter via vacuum filtration.
-
Washing: Wash the filter cake copiously with Hexane (3 x 20 mL) to remove all traces of diphenyl ether. Wash once with cold Acetone (5 mL) to remove unreacted enamine.[1]
-
Drying: Dry in a vacuum oven at 60°C for 2 hours.
Results & Data Analysis
Yield & Characterization
| Parameter | Value | Notes |
| Theoretical Yield | 1.71 g | Based on 5 mmol scale |
| Isolated Yield | 1.35 - 1.45 g (79-85%) | Significant improvement over thermal (typ. 50-60%) |
| Appearance | Beige/Tan Powder | Darkens upon light exposure (Iodine sensitivity) |
| Melting Point | >250°C (dec.)[3][4][5] | Consistent with high-melting quinolones |
| LC-MS (ESI+) | [M+H]+ = 344.1 | Confirming Iodine isotope pattern |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthesis anomalies.
Safety & Handling
-
Pressure Hazards: The condensation releases ethanol. In a sealed microwave vial at 250°C, this generates significant pressure.[1] Do not exceed 50% vial volume capacity. Ensure the reactor's pressure sensor is calibrated.
-
Iodine Stability: The C-I bond is sensitive. Avoid prolonged exposure of the final product to direct sunlight. Store in amber vials.
-
Thermal Hazards: Diphenyl ether is extremely hot (250°C) upon reaction completion. Allow vials to cool to <60°C before opening to prevent flash boiling or burns.
References
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056.[6] Retrieved from [Link]
-
Wikipedia. Gould–Jacobs reaction.[6][7][8] Retrieved from [Link][2]
-
Horta, P., et al. (2015).[1][9] Synthesis, structural and conformational analysis... of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Tetrahedron.[9] (Analogous protocol reference). Retrieved from [Link]
Sources
- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Gould-Jacobs Cyclization for Iodo-Quinolone Scaffolds
Status: Operational Subject: Troubleshooting & Yield Optimization for Halo-Anilines (Specifically Iodo-Derivatives) Ticket Priority: High (Precious Metal-Labile Substrates)
Executive Summary: The "Iodo-Conundrum"
Welcome to the technical support hub for the Gould-Jacobs reaction. You are likely here because your standard protocol for converting iodoaniline to a 4-quinolone scaffold has resulted in a black, insoluble tar or a yield below 30%.
The Core Conflict: The Gould-Jacobs cyclization is an intramolecular electrophilic aromatic substitution that requires high thermal energy (typically 250°C+). However, aryl iodides are thermally labile. The carbon-iodine bond is weaker than C-Cl or C-Br bonds. Consequently, the energy required to force the deactivated iodo-ring to cyclize often overlaps with the energy threshold for deiodination and polymerization.
This guide prioritizes thermal management and kinetic control to bypass these degradation pathways.
Module 1: The Condensation Phase (Pre-Cyclization)
User Question: My final cyclization yield is low (<20%). How do I know if the failure happened during the high-heat step or if I never formed the intermediate?
Technical Diagnosis: The most common error is proceeding to the high-temperature cyclization step before the initial condensation is 100% complete. If unreacted aniline remains, it will polymerize instantly at 250°C, creating a "tar sink" that traps your product.
Protocol A: Quantitative Condensation
-
Stoichiometry: Use 1.1 eq of Diethyl ethoxymethylenemalonate (EMME) or Diethyl ethoxymethylenemalonate (DEEM) per 1.0 eq of iodoaniline.
-
Temperature: Heat to 110–130°C (solvent-free or in minimal toluene).
-
Vacuum Assist (Critical): The reaction releases ethanol. Connect a Dean-Stark trap or apply weak vacuum (200 mbar) to pull off ethanol. This drives the equilibrium forward (Le Chatelier’s principle).
-
Verification: Do NOT proceed until LC-MS or TLC shows <1% remaining aniline. The intermediate (anilinomethylenemalonate) usually solidifies upon cooling. Recrystallize this intermediate (EtOH/Hexane) before the next step. Purity here dictates yield later.
Module 2: The Thermal Cyclization (The Critical Failure Point)
User Question: I am using Dowtherm A at reflux (257°C). The reaction turns black immediately, and I lose the iodine. How do I fix this?
Technical Diagnosis: Iodine is an electron-withdrawing group (EWG) via induction. It deactivates the benzene ring, making it a poor nucleophile. The ring struggles to attack the carbonyl carbon of the ester. Prolonged heating at 257°C favors radical deiodination over the slow cyclization.
Solution 1: The "Flash" Microwave Method (Recommended)
Why: Microwave irradiation provides direct dielectric heating, accelerating the reaction rate (kinetics) faster than the rate of thermal decomposition.
| Parameter | Standard Thermal | Optimized Microwave |
| Solvent | Diphenyl Ether / Dowtherm A | Diphenyl Ether (Minimal) |
| Temperature | 250–260°C | 300°C |
| Time | 45–90 minutes | 3–5 minutes |
| Yield (Typical) | 15–30% | 45–65% |
| Iodine Retention | Poor (<50%) | High (>90%) |
Protocol:
-
Suspend the pure intermediate in Diphenyl ether (5 mL/g).
-
Microwave at 300°C for 5 minutes (High Absorption Level).
-
Cool rapidly to room temperature.
-
Precipitate with Hexane.[1]
Solution 2: Acid-Catalyzed Cyclodehydration (Alternative)
Why: If thermal degradation is unavoidable, lower the energy barrier using a Lewis or Brønsted acid. This activates the carbonyl, making it more susceptible to attack by the deactivated iodo-ring.
Protocol:
-
Reagent: Eaton’s Reagent (7.7 wt%
in methanesulfonic acid) or Polyphosphoric Acid (PPA). -
Temperature: 80–120°C (Significantly lower than thermal).
-
Risk: PPA is viscous and messy. Eaton's reagent is easier to work up (quench with water/ice).
Module 3: Regioselectivity & Troubleshooting
User Question: I started with 3-iodoaniline (meta). I see two spots on my TLC. Which one is my product?
Technical Diagnosis: You have created regioisomers. The cyclization can occur at the carbon ortho or para to the iodine.
-
Path A: Cyclization at C2 (between amine and iodine)
5-iodo-4-quinolone . (Sterically hindered, less likely). -
Path B: Cyclization at C6 (opposite side)
7-iodo-4-quinolone . (Sterically favored, major product).
Visualization of the Pathway:
Caption: Mechanistic bifurcation of meta-iodoaniline cyclization showing regioisomers and degradation risks.
Module 4: Isolation of the "Tar" (Workup Guide)
User Question: My reaction worked, but the product is trapped in Diphenyl ether. It's an oil that won't crystallize.
The "Crash-Out" Protocol: Diphenyl ether has a high boiling point (258°C) and is difficult to rotovap.
-
Dilution: While the reaction mixture is still warm (~60°C), dilute it with Hexane or Petroleum Ether (ratio 1:5 reaction:hexane).
-
Trituration: The quinolone product is polar and insoluble in hexane; the diphenyl ether is soluble. The product should precipitate as a solid.[1][2][3][4][5]
-
Wash: Wash the filter cake copiously with hot hexane to remove residual high-boiling solvent.
-
Final Purification: If the solid is still dark/sticky, recrystallize from DMF/Ethanol or Acetic Acid .
Summary of Optimization Logic
Caption: Decision matrix for troubleshooting low yields in Gould-Jacobs cyclization.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Biotage Application Note. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.Link[3]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[4] Atlantis Press. (Demonstrates optimization of halo-quinoline synthesis). Link
-
Horta, P., et al. (2021). On the ordeal of quinolone preparation via cyclisation of aryl-enamines.[7] ResearchGate.[8] (Detailed mechanistic failure analysis). Link
-
Organic Syntheses. p-Iodoaniline Preparation and Handling. (Context on iodoaniline stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. atlantis-press.com [atlantis-press.com]
- 5. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the effective removal of Dowtherm A from crude ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. This common purification challenge arises from the use of Dowtherm A as a high-boiling point solvent in the final cyclization step of quinoline synthesis.[1][2]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered when attempting to isolate ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate from Dowtherm A.
Q1: My final product is an oily or waxy solid, not the expected crystalline powder. What is the likely cause?
A1: The physical form of your crude product is a strong indicator of significant contamination with Dowtherm A. Your target compound, ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, is a solid.[3] Dowtherm A, a eutectic mixture of diphenyl oxide and biphenyl, is a liquid at room temperature with a freezing point of 12 °C (53.6 °F).[4][5] When present in large amounts, it will prevent your product from crystallizing properly, resulting in an oily, waxy, or sticky consistency.
Q2: How can I confirm the presence of Dowtherm A in my product?
A2: The most straightforward method is Thin Layer Chromatography (TLC). Spot your crude product, a sample of pure Dowtherm A, and a co-spot (crude + Dowtherm A) on a silica gel plate. Elute with a non-polar solvent system, such as hexane or a 9:1 hexane:ethyl acetate mixture. Dowtherm A is significantly less polar than your quinoline product and will have a high Rf value (it will travel far up the plate). Your product should remain at or near the baseline. The presence of a high-Rf spot in your crude lane that corresponds to the Dowtherm A standard confirms its presence. Additionally, Dowtherm A has a distinct, strong aromatic odor which can be detectable even at low concentrations.[6]
Q3: What are the primary methods for removing a high-boiling point solvent like Dowtherm A?
A3: Given the significant difference in physical properties between Dowtherm A (a non-polar, high-boiling liquid) and your target compound (a more polar, solid quinoline derivative), several standard organic chemistry purification techniques are effective:
-
Trituration/Solvent Washing: This is the simplest method and a good first step. It involves washing the crude solid with a solvent in which Dowtherm A is highly soluble, but your product is not.
-
Recrystallization: This classical technique relies on the differential solubility of your product and impurities in a specific solvent at varying temperatures.[7]
-
Column Chromatography: This is the most powerful method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful if simpler methods fail or if other impurities are present.
Q4: I'm observing poor separation during column chromatography on silica gel. What could be the issue?
A4: While standard silica gel can be effective, quinoline derivatives, being basic, can sometimes interact strongly with the acidic silanol groups on the silica surface.[8] This can lead to peak tailing and poor separation. If you experience this, consider using a less acidic stationary phase like alumina or an amine-functionalized silica column.[8][9] Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase like water/methanol or water/acetonitrile could provide a different separation mechanism and resolve the issue.[8][10]
Q5: Are there any specific safety precautions I should take when working with Dowtherm A?
A5: Yes. Dowtherm A can cause skin and eye irritation.[5][11] It is also very toxic to aquatic life with long-lasting effects.[12] Always handle Dowtherm A in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhaling vapors.[5] All waste containing Dowtherm A should be disposed of as hazardous chemical waste according to your institution's guidelines.[12]
Data Summary Table
For effective purification, understanding the physical properties of both the impurity and the desired product is crucial.
| Property | Dowtherm A | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | Rationale for Separation |
| Composition | Eutectic mixture of ~73.5% diphenyl oxide and ~26.5% biphenyl[13] | C₁₂H₁₀INO₃[14] | Significant difference in chemical structure and polarity. |
| Physical State | Clear to light yellow liquid[13] | Solid[3] | Phase difference allows for separation by filtration after washing or recrystallization. |
| Boiling Point | ~257 °C (495 °F)[5] | N/A (Decomposes at high temp.) | Too high for removal by simple evaporation/distillation without product degradation. |
| Melting Point | 12 °C (53.6 °F)[5] | High (analog melts at 271 °C)[15][16] | Large difference allows product to crystallize while impurity remains in solution. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene). Low water solubility.[12] | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate, acetone).[7][17] | Differential solubility is the basis for purification by washing and recrystallization. |
Purification Workflow and Protocols
The following diagram illustrates a logical workflow for purifying your product. Start with the simplest method and proceed to more complex techniques if purity is not achieved.
Caption: Decision workflow for purifying ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
Protocol 1: Trituration with a Non-Polar Solvent
Principle: This method leverages the high solubility of the non-polar Dowtherm A components (diphenyl oxide and biphenyl) in a non-polar solvent like hexane, while the more polar quinoline product remains largely insoluble.
Methodology:
-
Place the crude, oily product into an Erlenmeyer flask.
-
Add a sufficient volume of hexane to create a stirrable slurry (e.g., 10 mL of hexane per 1 gram of crude product).
-
Using a magnetic stir bar, vigorously stir the slurry at room temperature for 15-20 minutes. The product should precipitate as a solid as the Dowtherm A dissolves.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake generously with several portions of cold hexane to remove any remaining dissolved impurity.
-
Dry the resulting solid under high vacuum to remove residual hexane.
-
Assess purity via TLC. If Dowtherm A is still present, proceed to Protocol 2.
Protocol 2: Recrystallization
Principle: This protocol is based on the principle that the desired compound and the impurity have different solubilities in a given solvent. For quinoline derivatives, ethanol is often an excellent choice for recrystallization.[7][18][19] The product should be highly soluble in hot ethanol and poorly soluble in cold ethanol.
Methodology:
-
Transfer the solid obtained from Protocol 1 into a clean Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Continue to add ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
-
Check the purity by TLC and melting point. If impurities persist, proceed to Protocol 3.
Protocol 3: Silica Gel Column Chromatography
Principle: This technique separates compounds by their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The non-polar Dowtherm A will elute quickly with a non-polar solvent, while the more polar product will be retained on the column and require a more polar solvent to elute.
Methodology:
-
Select an Eluent System: Using TLC, find a solvent system that gives your product an Rf of ~0.2-0.3. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[7] For this separation, you can likely start with 100% hexane to elute the Dowtherm A, followed by a gradient increase of ethyl acetate to elute your product.
-
Pack the Column: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elute the Column:
-
Begin eluting with 100% hexane. The Dowtherm A will move down the column and elute first. Collect fractions and monitor them by TLC.
-
Once the Dowtherm A has been completely washed off the column (as confirmed by TLC), gradually increase the polarity of the eluent (e.g., switch to 9:1 hexane:ethyl acetate).
-
Your product will begin to move down the column. Continue eluting and collecting fractions.
-
-
Isolate the Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified solid.
References
-
Dowtherm A . Anco Chemicals. [Link]
-
DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet . The Dow Chemical Company. [Link]
-
DOWTHERM™ A Heat Transfer Fluid . Dow Inc. [Link]
-
Material Safety Data Sheet - DOWTHERM A HEAT TRANSFER FLUID*. The Dow Chemical Company. [Link]
-
Dowtherm A - Heat Transfer Fluid . Goldleaf. [Link]
-
DOWTHERM™ A Heat Transfer Fluid-Safety Data Sheet-EN . Scribd. [Link]
-
SAFETY DATA SHEET - DOWTHERM™ A Heat Transfer Fluid . Rodun International B.V. [Link]
- Quinoline compounds and process of making same.
-
One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent . ScienceDirect. [Link]
-
Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy . Acta Scientific. [Link]
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate . Synthonix, Inc. [Link]
-
Dowtherm A . IWA Publishing. [Link]
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate . PubChem. [Link]
-
Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate . PrepChem.com. [Link]
-
DOWTHERM A - Heat Transfer Fluid . The Dow Chemical Company. [Link]
-
Liquid Chromatographic Detection of Dowtherm A Contamination in Oleochemicals and Edible Oils . ResearchGate. [Link]
-
Column Chromatography for the Separation of Complex Mixtures . Longdom Publishing. [Link]
-
Remove Sticky Reagents . University of Rochester. [Link]
-
How to set up efficient Dowtherm A reflux under N2 to achieve thermal decomposition of Meldrum's Acid derivative? . Reddit. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Technology Networks. [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate . ResearchGate. [Link]
-
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture . SciSpace. [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography . PMC. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | 49713-42-0 [sigmaaldrich.com]
- 4. chempoint.com [chempoint.com]
- 5. loikitsdistribution.com [loikitsdistribution.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. rodun-int.com [rodun-int.com]
- 12. fishersci.com [fishersci.com]
- 13. ancochemicals.com [ancochemicals.com]
- 14. Synthonix, Inc > 49713-42-0 | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate [synthonix.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]
- 17. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 18. daneshyari.com [daneshyari.com]
- 19. actascientific.com [actascientific.com]
Technical Support Center: Optimizing Thermal Cyclization of 8-Iodoquinolines
Topic: Thermal Optimization for Intramolecular Cyclization of 8-Iodoquinoline Derivatives Ticket ID: #IQ-808-THERM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Scientific Context
The Challenge: 8-iodoquinolines are critical precursors for synthesizing pyrrolo[3,2,1-ij]quinoline and benzoxocinoquinoline scaffolds, which are privileged structures in DNA-intercalating antitumor drugs (e.g., amonafide analogues).
The critical step—Intramolecular Cyclization —is thermally sensitive. While often described generically as "thermal cyclization," it is predominantly a Palladium-Catalyzed Intramolecular Heck or C-H Activation process. The temperature variable (
The "Goldilocks" Window: Field data indicates an optimal thermal window of 80°C – 110°C .
-
< 80°C: Kinetics are sluggish; oxidative addition of the C-I bond is slow, leading to stalled intermediates.
-
> 120°C: Rapid catalyst death (Pd black precipitation) and solvent-mediated hydrodehalogenation (reduction of iodine without cyclization).
The Temperature-Mechanism Nexus
Understanding why you are heating is as important as how much you heat.
The Mechanism (Pd-Catalyzed Pathway)[1][2][3][4]
-
Initiation:
species is generated.[1][2][3] -
Oxidative Addition (Thermal Step 1): The C(8)-I bond breaks; Pd inserts. This is generally fast for iodides but requires
to overcome steric hindrance at the peri-position. -
Carbopalladation (Thermal Step 2): The aryl-Pd species attacks the tethered alkene/alkyne. This is the rate-determining step for ring closure.
- -Hydride Elimination: The product is released.
Visualization: Reaction Pathway & Thermal Failures
The following diagram illustrates the reaction logic and where temperature deviations cause failure.
Caption: Figure 1. Thermal decision tree for 8-iodoquinoline cyclization. Green path indicates optimal conversion; red/grey paths indicate thermal failure modes.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing the iodine removed, but no ring is formed."
Diagnosis: Hydrodehalogenation. Cause: The temperature is likely too high (>120°C), or the solvent is acting as a hydrogen donor. Technical Explanation: At high temperatures, the rate of Hydrogen Atom Transfer (HAT) from the solvent (or additives) to the Aryl-Pd intermediate exceeds the rate of cyclization. Solution:
-
Lower Temperature: Reduce to 90-100°C .
-
Solvent Switch: If using DMF or DMA at reflux, switch to Acetonitrile (MeCN) or Toluene (if solubility permits). DMF can decompose to form dimethylamine, a reductant.
-
Protocol Adjustment: Switch to "Jeffery Conditions" (Phase Transfer), which often allow lower temperatures (see Protocol below).
Issue 2: "The reaction turns black immediately and stalls."
Diagnosis: Catalyst Decomposition ("Pd Black"). Cause: Ligand dissociation.[2] Phosphine ligands (like PPh3) are thermally labile. Solution:
-
Add Ligand Excess: Add 10-20 mol% extra
to shift the equilibrium back toward the active catalyst species. -
Temperature Cap: Do not exceed 110°C .
-
Alternative Catalyst: For temperatures >110°C, switch to a palladacycle or a carbene (NHC) ligand, which are thermally robust.
Issue 3: "My yield is stuck at 50% despite prolonged heating."
Diagnosis: Catalyst poisoning or product inhibition. Cause: Extended heating (thermal aging) often degrades the catalyst before the substrate is consumed. Solution:
-
Dosing Strategy: Do not add all catalyst at
. Add 50% at the start, and the remaining 50% after 4 hours. -
Check Base: Ensure the base (e.g.,
) is finely ground. Particle size affects the heterogeneous reaction rate more than temperature in phase-transfer conditions.
Optimized Experimental Protocol
Target: Synthesis of pyrrolo[3,2,1-ij]quinoline via Jeffery Conditions (Phase Transfer).
Reagents:
-
Substrate: 8-iodoquinoline derivative (1.0 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand:
(10-20 mol%) -
Base:
(2.0 equiv, anhydrous, finely ground) -
Additive:
(TBAB) (1.0 equiv) — Critical for stabilizing Pd at high T -
Solvent: DMF or NMP (0.1 M concentration)
Procedure:
-
Setup: Charge a dried Schlenk tube with substrate, base, and TBAB.
-
Purge: Evacuate and backfill with Argon (
). Oxygen is fatal at high temperatures. -
Solvation: Add degassed DMF/NMP.
-
Catalyst Addition: Add
and quickly under Argon flow. -
Thermal Ramp:
-
Place in a pre-heated oil bath at 100°C .
-
Note: Do not start cold and ramp up; the slow ramp can promote inactive dimer formation.
-
-
Monitoring: Monitor by TLC/LCMS at 2h, 6h, and 12h.
-
Termination: Cool to room temperature immediately upon consumption of starting material to prevent product degradation.
Data: Temperature vs. Yield Comparison
Based on typical optimization data for 8-styrylflavone/quinoline cyclizations [Source 2].
| Temperature | Solvent | Yield (%) | Observation |
| 80°C | DMF | 45% | Incomplete conversion (24h) |
| 100°C | NMP | 87% | Optimal conversion (12h) |
| 130°C | DMF | 72% | Lower yield, significant impurities |
| 155°C | NMP | 47% | Extensive tar/degradation |
References
-
Synthesis of Pyrrolo[3,2,1-ij]quinolines: Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002).[4] The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. (Context on indole/quinoline cyclization strategies). Note: While specific to Dragmacidin, the thermal parameters for the 7-iodoindole/quinoline core are analogous.
-
Optimization of Heck Reaction Conditions: Silva, V. L. M., et al. (2008). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones. Synlett, 2008(17), 2617-2620.
-
Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
-
Intramolecular Heck Reaction Review: Link, J. T. (2002).[3] The Intramolecular Heck Reaction.[5][2][3][6] Organic Reactions, 60.[3]
Sources
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. (PDF) Palladium-Catalyzed 8-exo Trig Intramolecular Heck Reaction Under Microwave Irradiation in the Presence of Basic Alumina [academia.edu]
Purification of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate by column chromatography
Topic: Purification of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isolation and purification of halogenated quinoline derivatives.
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) [1] is a critical, highly functionalized intermediate. It is typically synthesized via the Gould-Jacobs reaction, which involves the thermal cyclization of an anilidomethylenemalonic ester in a high-boiling solvent like diphenyl ether at ~250 °C [2]. The unique structural features of this molecule—specifically its tautomeric nature, strong hydrogen-bonding capacity, and the presence of a labile heavy halogen—create distinct chromatographic challenges [3].
Part 1: Troubleshooting & FAQs
Q1: Why does my product streak extensively across the TLC plate and co-elute with impurities on normal-phase silica gel? The Causality: The streaking is not necessarily due to impurities, but rather the molecule's dynamic structural state. Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate exists in a tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline (quinolone) form. The 4-oxo tautomer possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor/donor, interacting aggressively with the acidic silanol (-SiOH) groups on the silica stationary phase. The Solution: You must suppress this interaction by adding a competitive modifier to your mobile phase. Adding 1% to 2% (v/v) glacial acetic acid (AcOH) to your eluent protonates the silanol groups and locks the tautomeric equilibrium, resulting in a sharp, well-defined band.
Q2: How can I definitively prove that the streaking is caused by tautomerism and not on-column degradation? The Self-Validating System: Perform a 2D Thin-Layer Chromatography (TLC) assay.
-
Spot your sample in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system (e.g., Hexane/EtOAc 1:1).
-
Dry the plate, rotate it 90 degrees, and develop it a second time in the exact same solvent system. Validation Logic: If the compound is degrading on the silica, the degradation products will fall off the diagonal axis. If the streaking is purely due to tautomeric interconversion during the run, the entire streak will lie perfectly along the diagonal line.
Fig 1. Logical decision tree for diagnosing chromatographic streaking via 2D TLC.
Q3: My crude reaction mixture is dissolved in diphenyl ether from the Gould-Jacobs cyclization. How do I load this onto the column? The Causality: Diphenyl ether is a highly lipophilic, viscous, high-boiling solvent. If you attempt a liquid load, the diphenyl ether will act as a secondary mobile phase, drastically altering the local polarity of the column bed. This causes severe band broadening and destroys the resolution between your product and early-eluting impurities. Furthermore, the target quinoline has poor solubility in cold loading solvents like dichloromethane (DCM) or hexane. The Solution: Dry Loading. By pre-adsorbing the crude mixture onto silica gel, you bypass solubility issues and prevent the diphenyl ether from disrupting the column's initial polarity gradient.
Q4: I am losing the iodine atom during purification, resulting in the des-iodo byproduct. What causes this? The Causality: The carbon-iodine (C-I) bond at the 8-position is highly polarizable and relatively weak compared to C-Cl or C-F bonds. Prolonged exposure to ambient UV light or the use of highly basic modifiers (e.g., triethylamine or ammonium hydroxide) can promote homolytic cleavage or nucleophilic aromatic substitution on the column. The Solution: Wrap your chromatography column and collection tubes in aluminum foil to exclude light. Strictly avoid basic additives; utilize mildly acidic conditions (AcOH) which are well-tolerated by the C-I bond.
Part 2: Quantitative Data & Solvent Optimization
Selecting the correct solvent system is paramount. The table below summarizes the empirical performance of various mobile phases for this specific iodo-quinoline scaffold [4].
Table 1: Solvent System Optimization for Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
| Solvent System | Additive | Product | Diphenyl Ether | Peak Shape & Resolution |
| Hexane / EtOAc (1:1) | None | 0.25 - 0.45 | 0.95 | Severe streaking, poor resolution. |
| Hexane / EtOAc (1:1) | 1% AcOH | 0.35 | 0.95 | Sharp band, excellent resolution. |
| DCM / MeOH (95:5) | None | 0.40 | 0.98 | Moderate tailing, risk of co-elution. |
| DCM / MeOH (95:5) | 1% TEA | 0.45 | 0.98 | Sharp band, but high risk of deiodination. |
Part 3: Standard Operating Procedure (SOP)
Step-by-Step Methodology: Flash Chromatography Purification
Phase 1: Sample Preparation (Dry Loading)
-
Transfer the crude reaction mixture (e.g., 1.0 g containing diphenyl ether) into a 250 mL round-bottom flask.
-
Dissolve the mixture completely in 15 mL of Tetrahydrofuran (THF) or a 1:1 mixture of DCM/Methanol.
-
Add 3.0 g of high-purity silica gel (230-400 mesh) to the flask.
-
Evaporate the solvent slowly under reduced pressure (rotary evaporator) at 40 °C until a completely dry, free-flowing powder is obtained. Self-Validation: If the powder clumps, residual diphenyl ether or moisture is present; add 5 mL of hexane and re-evaporate.
Phase 2: Column Packing & Loading 5. Prepare a mobile phase of Hexane/Ethyl Acetate (9:1, v/v) containing 1% glacial acetic acid. 6. Slurry-pack a 30 mm diameter glass column with 30 g of silica gel using the prepared mobile phase. 7. Carefully pour the dry-loaded silica powder evenly onto the flat top of the column bed. 8. Add a 1 cm protective layer of washed sea sand to prevent bed disruption during solvent addition.
Phase 3: Gradient Elution & Recovery
9. Wash Step: Elute the column with 150 mL of the initial solvent (Hexane/EtOAc 9:1 + 1% AcOH). This will rapidly wash out the diphenyl ether and unreacted anilines near the solvent front.
10. Product Elution: Transition to a step gradient. Elute with 100 mL of Hexane/EtOAc (7:3 + 1% AcOH), followed by 200 mL of Hexane/EtOAc (1:1 + 1% AcOH). The target ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate will elute during the 1:1 phase.
11. Fraction Validation: Spot the collected fractions on a TLC plate. Develop in Hexane/EtOAc (1:1) + 1% AcOH. Visualize under short-wave UV light (254 nm). The product will appear as a distinct, dark UV-active spot at
Fig 2. Step-by-step chromatographic purification workflow for iodoquinoline derivatives.
References
- Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | 49713-42-0 - Sigma-Aldrich. Sigma-Aldrich.
- Gould–Jacobs reaction - Wikipedia. Wikipedia.
- Product Class 3: Quinolines - Thieme E-Books & E-Journals. Thieme-Connect.
- Support Information Cascade Knoevenagel and Aza-Wittig Reactions for the Synthesis of Substituted Quinolines and Quinolin-4-ols. The Royal Society of Chemistry.
Handling precipitation issues in 4-hydroxyquinoline synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with researchers who encounter bottlenecks when synthesizing the 4-hydroxyquinoline scaffold. Whether you are utilizing the1[1] or the2[2], the fundamental challenge remains the same: managing the physical phase transitions of the product.
Because 4-hydroxyquinolines exist predominantly in their keto tautomeric form (4-quinolones), they exhibit exceptionally strong intermolecular hydrogen bonding (N-H···O=C)[1]. This rigid crystal lattice results in high melting points and extreme insolubility in common organic solvents. Consequently, these molecules are highly prone to premature precipitation, "oiling out," and trapping high-boiling solvents during isolation.
Below is our definitive troubleshooting guide and self-validating protocol to help you master the precipitation and isolation of 4-hydroxyquinolines.
Phase Transition & Isolation Logic
Workflow of 4-hydroxyquinoline synthesis highlighting critical phase transitions and isolation.
Troubleshooting FAQs
Q1: Why does my 4-hydroxyquinoline product "oil out" as a gummy residue instead of forming a clean precipitate during the cooling phase? The Causality: When the thermal electrocyclization is performed in high-boiling solvents like diphenyl ether or Dowtherm A (typically at ~250 °C), rapid cooling causes the highly insoluble 4-hydroxyquinoline to supersaturate. Instead of nucleating into crystals, the product crashes out rapidly, trapping the viscous, high-boiling solvent within its matrix. This results in a liquid-liquid phase separation, yielding a gummy, unfilterable oil. The Solution: Implement a controlled cooling ramp. Once the reaction cools to approximately 90–100 °C, slowly add a non-polar anti-solvent (such as petroleum ether, hexane, or cyclohexane) under vigorous mechanical stirring[3][4]. This abruptly disrupts the solvation shell and forces the 4-hydroxyquinoline to nucleate into a rigid crystal lattice before the diphenyl ether can solidify (diphenyl ether melts at ~26 °C).
Q2: I am observing premature precipitation during the thermal electrocyclization step, which stalls the reaction. How can I prevent this? The Causality: The 6-electron electrocyclic ring closure requires immense thermal energy to overcome the temporary disruption of aromaticity in the transition state[5]. If the reaction concentration is too high, the newly formed 4-hydroxyquinoline precipitates immediately. This solid precipitate coats the unreacted enamine/Schiff base intermediate, physically insulating it from the bulk solvent temperature and stalling the reaction. The Solution: Increase the dilution of your reaction. A standard ratio is 5 to 10 mL of high-boiling solvent per gram of intermediate[4]. Alternatively, consider dropwise addition of the intermediate into already-refluxing solvent to keep the steady-state concentration of the product low until the reaction is complete.
Q3: How do I separate the desired 4-hydroxyquinoline from regioisomeric byproducts (e.g., Knorr synthesis byproducts)? The Causality: The initial condensation of an aniline with a β-ketoester can occur at the ketone (yielding the Conrad-Limpach enamine, leading to 4-hydroxyquinolines) or at the ester (yielding the Knorr anilide, leading to 2-hydroxyquinolines). This competition is governed by kinetic versus thermodynamic control. The Solution: Ensure strict temperature control during the first condensation step (moderate temperatures favor the Conrad-Limpach pathway). If Knorr byproducts co-precipitate during the final isolation, you can exploit solubility differences. 4-Hydroxyquinolines can often be selectively dissolved in dilute aqueous sodium hydroxide (forming a water-soluble phenoxide-like salt due to the acidic enol proton), filtered away from insoluble impurities, and re-precipitated by careful acidification with concentrated HCl[3][6].
Q4: The final precipitate is extremely fine and instantly clogs my filter paper. What is the best isolation protocol? The Causality: Rapid crash-cooling induces massive, instantaneous nucleation over steady crystal growth, resulting in amorphous or microcrystalline powders that blind filtration membranes. The Solution: Utilize Ostwald ripening. After adding your non-polar anti-solvent, heat the suspension to just below the boiling point of the anti-solvent for 15–30 minutes. Allow it to cool slowly to room temperature, followed by an ice bath. This process dissolves the smallest, thermodynamically unstable particles and redeposits them onto larger crystals, yielding needle-like structures that are easily filtered[7].
Quantitative Data: Solvent Impact on Cyclization & Precipitation
The choice of solvent directly dictates both the thermodynamic success of the cyclization and the mechanical success of the precipitation[4][5].
| Solvent System | Boiling Point (°C) | Typical Yield (%) | Precipitation & Isolation Behavior |
| Diphenyl Ether / Dowtherm A | 258 | 85 – 90% | Excellent thermal activation profile. Requires the addition of a non-polar anti-solvent (e.g., hexane) during cooling to prevent oiling out and solvent solidification. |
| 1,2,4-Trichlorobenzene | 214 | 65 – 70% | Lower yield due to lower boiling point, but offers direct precipitation upon cooling without the need for massive anti-solvent volumes. |
| Mineral Oil | >300 | 70 – 95% | High yields, but isolation is notoriously difficult. Requires extensive trituration and washing with volatile hydrocarbons to remove the viscous oil matrix. |
| Neat (Microwave Irradiation) | 250 (Target) | >90% | Rapid reaction (10-15 mins). Product crystallizes rapidly upon cooling. Highly efficient but limited by scale-up constraints. |
Self-Validating Protocol: High-Yield Thermal Cyclization & Isolation
This protocol is designed to ensure complete conversion while guaranteeing a filterable, high-purity precipitate[3][4].
Validation Checkpoint: Prior to step 1, ensure your enamine intermediate is completely dry. Residual low-boiling solvents (like toluene or ethanol from the condensation step) will depress the boiling point of the cyclization mixture, preventing the reaction from reaching the necessary ~250 °C activation energy threshold.
Step 1: High-Temperature Electrocyclization
-
In a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and dropping funnel, add diphenyl ether (10 mL per gram of enamine substrate).
-
Heat the diphenyl ether to a vigorous reflux (250–258 °C).
-
Dissolve the enamine intermediate in a minimal amount of warm diphenyl ether and add it dropwise to the refluxing solvent. (Causality: Dropwise addition maintains the high temperature of the bulk solvent and keeps the concentration of the highly insoluble product low, preventing premature precipitation).
-
Reflux for an additional 30–60 minutes until TLC indicates complete consumption of the starting material.
Step 2: Controlled Precipitation & Isolation
-
Remove the heat source and allow the reaction mixture to cool ambiently to approximately 90 °C.
-
Critical Step: While the mixture is still warm (~90 °C), slowly add 3 volumes of a non-polar anti-solvent (e.g., petroleum ether or cyclohexane) under vigorous mechanical stirring.
-
Digest the mixture by maintaining stirring for 15 minutes, then allow the suspension to cool to room temperature. Transfer to an ice bath for 30 minutes to maximize crystal yield.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold petroleum ether (3 x 15 mL) to remove all traces of diphenyl ether.
-
Dry the solid under high vacuum at 60 °C for 12 hours.
References
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Quinoline Cyclization Beyond Diphenyl Ether
For Immediate Release
Welcome to the technical support center for quinoline synthesis. As Senior Application Scientists, we understand that the high temperatures required for many classical quinoline cyclizations, such as the Conrad-Limpach and Gould-Jacobs reactions, present significant challenges, particularly concerning the choice of solvent.[1][2] Diphenyl ether, and its eutectic mixture with biphenyl (Dowtherm A), have long been the standard due to their high boiling points.[1] However, their unpleasant odor, potential for being solid at room temperature, and the difficulty of removal from the final product have driven a search for viable alternatives.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the selection of alternative solvents for quinoline cyclization. We will explore a range of options, from other high-boiling organic solvents to innovative green chemistry approaches, and provide practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are high-boiling point solvents necessary for certain quinoline cyclizations?
A1: Reactions like the Conrad-Limpach synthesis require significant thermal energy to proceed.[1][3] The key step often involves an electrocyclic ring closure that necessitates overcoming a high activation energy barrier.[1][4] This is because the cyclization disrupts the aromaticity of the aniline ring to form a high-energy intermediate.[1] Therefore, solvents with boiling points typically above 250°C are required to provide the necessary thermal energy for the reaction to occur efficiently.[1][5]
Q2: What are the primary drawbacks of using diphenyl ether and Dowtherm A?
A2: While effective, these solvents have several disadvantages. Diphenyl ether is a solid at room temperature, which can be inconvenient for handling. Both diphenyl ether and Dowtherm A have a strong, unpleasant odor.[1] Furthermore, their high boiling points and physical characteristics can make them difficult to remove from the final product during workup and purification.[2][6] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also more expensive.[1]
Q3: What are some direct, high-boiling replacements for diphenyl ether?
A3: Several less expensive and more user-friendly high-boiling solvents have been successfully employed. These include 1,2,4-trichlorobenzene , 2-nitrotoluene , and 2,6-di-tert-butylphenol .[1] Notably, 2,6-di-tert-butylphenol has been shown to provide clean reactions and reasonable yields without the unpleasant odor associated with diphenyl ether.[1] The yield of the reaction generally improves with higher-boiling solvents.[1]
Q4: Are there "greener" or more sustainable alternatives to traditional high-boiling solvents?
A4: Yes, the field is actively moving towards more environmentally benign approaches. Some of the most promising green alternatives include:
-
Ionic Liquids: These are salts that are liquid at or near room temperature and have negligible vapor pressure.[7] They can act as both the solvent and catalyst, and in many cases, can be recycled.[8][9] Ionic liquids have been successfully used in various quinoline syntheses, including the Friedländer and Meyer-Schuster rearrangements.[8][10][11]
-
Glycerol: As a non-toxic, biodegradable liquid with a high boiling point and negligible vapor pressure, glycerol is an excellent green solvent.[12] It shares some desirable properties with ionic liquids and is derived from renewable resources.[12]
-
Supercritical Water: Above its critical point (374°C and 22.1 MPa), water acts as a non-polar solvent and a reagent.[13] It has been used to decompose quinoline and isoquinoline, indicating its potential as a medium for high-temperature reactions.[13]
-
Solvent-Free and Microwave-Assisted Reactions: In many cases, the need for a solvent can be eliminated altogether, particularly with the use of microwave irradiation.[14][15][16][17] Microwave synthesis offers rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner products compared to conventional heating.[14][18]
Troubleshooting Guide: Common Issues in Quinoline Cyclization with Alternative Solvents
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Reaction Temperature: The chosen alternative solvent may have a boiling point that is too low to drive the cyclization. | Select a solvent with a boiling point above 250°C.[1] Consider microwave-assisted synthesis to achieve the required temperature rapidly and efficiently.[14] |
| Poor Solubility of Reactants: The starting materials may not be sufficiently soluble in the alternative solvent at the reaction temperature. | Screen a range of solvents with varying polarities. For microwave synthesis, adding a small amount of a polar solvent like DMF or ethanol can improve energy absorption.[14] | |
| Catalyst Incompatibility: If using a catalyzed reaction, the alternative solvent may be interfering with the catalyst's activity. | Ensure the chosen solvent is compatible with the catalytic system. For example, some ionic liquids can also act as catalysts.[9] | |
| Formation of Side Products/Impurities | Thermal Degradation: High temperatures over prolonged periods can lead to the decomposition of starting materials or the desired product. | Optimize the reaction time and temperature. Microwave synthesis can often reduce the required reaction time, minimizing degradation.[14][18] |
| Self-Condensation of Reactants: Under certain conditions, particularly with base catalysis, starting materials like ketones can undergo self-aldol condensation.[19] | Slowly add the carbonyl component to the reaction mixture.[19] Consider using an acid catalyst or milder reaction conditions. | |
| Formation of Isomers (e.g., 2-quinolone vs. 4-quinolone): In the Conrad-Limpach synthesis, reaction temperature can influence the product ratio. | Maintain a lower condensation temperature to favor the kinetic product (4-hydroxyquinoline). Higher temperatures tend to favor the thermodynamic Knorr product (2-hydroxyquinoline).[6] | |
| Difficult Product Isolation | High Boiling Point of Solvent: The alternative solvent may be difficult to remove during workup. | For high-boiling solvents like mineral oil, washing the product with a suitable solvent like hexane or toluene can help remove the residual solvent.[20] Steam distillation can also be effective for volatile products.[6] |
| Solvent is an Ionic Liquid: Ionic liquids are non-volatile, so they cannot be removed by evaporation. | Extract the product with a conventional organic solvent. The ionic liquid can often be recovered from the aqueous phase and reused. |
Solvent Selection and Experimental Protocols
Comparison of Alternative Solvents to Diphenyl Ether
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Diphenyl Ether | 259 | Well-established, effective for high-temperature reactions. | Unpleasant odor, solid at room temperature, difficult to remove.[1][2] |
| Dowtherm A | 257 | Liquid at room temperature, effective for high-temperature reactions. | Unpleasant odor, expensive, difficult to remove.[1] |
| 1,2,4-Trichlorobenzene | 214 | Less expensive than Dowtherm A, comparable yields in some cases. | Lower boiling point may not be suitable for all reactions. |
| 2-Nitrotoluene | 222 | Inexpensive, can provide good yields.[1] | Potential for side reactions due to the nitro group. |
| 2,6-di-tert-butylphenol | 264 | Inexpensive, no unpleasant odor, gives a clean product.[1] | May not be as inert as other options. |
| Glycerol | 290 | Green solvent, non-toxic, biodegradable, high boiling point.[12] | High viscosity can make handling difficult. |
| Ionic Liquids | >300 (typically) | Green solvent, recyclable, can also act as a catalyst.[7][8] | Can be expensive, require specific workup procedures. |
| Water (Supercritical) | >374 | Environmentally benign, acts as both solvent and reactant.[13] | Requires specialized high-pressure equipment. |
General Experimental Protocol for Microwave-Assisted Friedländer Synthesis (Solvent-Free)
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound containing an α-methylene group (1.1-1.5 eq).
-
Catalyst Addition (if necessary): Add a catalytic amount of an appropriate acid or base (e.g., p-toluenesulfonic acid, piperidine). For some reactions, a catalyst may not be necessary.[21][22]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a specified time (e.g., 5-30 minutes).[14][23] Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[24]
Visualizing the Path to Quinoline Synthesis
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a general workflow for selecting an appropriate solvent system for quinoline cyclization.
Caption: A decision-making workflow for solvent selection in quinoline synthesis.
Generalized Mechanism of the Conrad-Limpach Synthesis
The Conrad-Limpach synthesis proceeds through the condensation of an aniline with a β-ketoester.[4][25] The high-temperature cyclization is a key step.
Caption: Simplified mechanism of the Conrad-Limpach quinoline synthesis.
References
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. - ResearchGate. Available at: [Link]
-
Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. Available at: [Link]
-
Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - MDPI. Available at: [Link]
-
New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines - ACS Publications. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Available at: [Link]
-
Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PubMed. Available at: [Link]
-
An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Available at: [Link]
-
Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions - Bentham Science Publishers. Available at: [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. Available at: [Link]
-
Supercritical water oxidation of quinoline in a continuous plug flow reactor - Part 2: Kinetics - ResearchGate. Available at: [Link]
-
Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent - Iranian chemical communication. Available at: [Link]
-
Effective Method for Making Quinoline Derivatives in Gl - Scientia Research Library Journal of Applied Chemistry. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - ResearchGate. Available at: [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Available at: [Link]
-
Decomposition of isoquinoline and quinoline by supercritical water - PubMed. Available at: [Link]
-
Kinetics of the catalyzed supercritical water-quinoline reaction - American Chemical Society. Available at: [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Facile synthesis of quinoline in water - EurekAlert! Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst [comptes-rendus.academie-sciences.fr]
- 8. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 13. Decomposition of isoquinoline and quinoline by supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. ias.ac.in [ias.ac.in]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Quinoline synthesis [organic-chemistry.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 23. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. One moment, please... [iipseries.org]
Technical Support Center: Minimizing Byproduct Formation in 2-Iodoaniline Reactions
A comprehensive troubleshooting guide for researchers and drug development professionals.
Mechanistic Overview & Diagnostic Logic
2-Iodoaniline is a highly versatile building block in cross-coupling (e.g., Buchwald-Hartwig, Suzuki) and condensation reactions (e.g., Larock indole synthesis, quinolone synthesis). However, its bifunctional nature—an electron-rich, oxidation-prone amine ortho to a highly reactive carbon-iodine bond—makes it susceptible to multiple competing side reactions. Understanding the kinetic and thermodynamic divergence of the active metal-aryl intermediate is critical for optimizing yields and minimizing byproducts such as dehalogenated anilines, Ullmann-type homocoupling dimers, and intractable oxidative tars.
Caption: Mechanistic divergence of 2-iodoaniline in metal-catalyzed reactions showing byproduct pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant dehalogenation (aniline formation) during my palladium-catalyzed cross-coupling of 2-iodoaniline?
Causality: Dehalogenation occurs when the transient Pd(II)-aryl intermediate undergoes protonation or hydride transfer instead of the desired transmetalation or migratory insertion. This pathway is kinetically accelerated by protic solvents, adventitious moisture, or alkoxide bases (like NaOtBu) that can undergo
Q2: My reaction mixture rapidly turns into a dark, intractable tar. How can I prevent the oxidation of 2-iodoaniline? Causality: The free amino group makes the aromatic ring highly electron-rich and extremely susceptible to aerobic oxidation, leading to polymeric tar-like substances[2]. This is especially problematic at the elevated temperatures required for many cyclization reactions. Solution: Thoroughly degas all solvents using the freeze-pump-thaw method or by prolonged sparging with argon[2]. If the free amine is not strictly required for the initial coupling step, protect it (e.g., as an N-Boc or N-acetyl derivative). This withdraws electron density from the ring, significantly reducing its oxidative liability while maintaining reactivity at the C-I bond.
Q3: I am observing Ullmann-type homocoupling (formation of 2,2'-diaminobiphenyl). How do I suppress this? Causality: Homocoupling is a bimolecular side reaction where two Pd(II)-aryl species disproportionate or react in the presence of trace oxygen/oxidants to form a biaryl dimer. It is exacerbated when the concentration of the active Pd(II)-aryl species is high relative to the coupling partner. Solution: Maintain a strict inert atmosphere. Employ a slow-addition protocol for the 2-iodoaniline via a syringe pump to keep its steady-state concentration low. Sterically demanding ligands (e.g., BrettPhos) also physically hinder the dimerization of two bulky aryl-palladium complexes, heavily favoring the cross-coupling pathway[1].
Q4: How can I achieve high regioselectivity when reacting 2-iodoaniline with internal alkynes (e.g., in Larock indole syntheses)? Causality: In the Larock heteroannulation, regioselectivity is primarily sterically driven during the migratory insertion of the alkyne into the Pd-aryl bond. The more sterically hindered end of the alkyne typically positions itself adjacent to the nitrogen atom (the C2 position of the resulting indole)[3]. Solution: Design or select alkynes with significant steric differentiation between the two substituents. The addition of a halide salt, such as 1 equivalent of LiCl or n-Bu4NCl, is highly recommended. Chloride ions coordinate to the palladium center, stabilizing the active catalytic species and preventing its precipitation as palladium black, which dramatically improves both regioselectivity and overall yield[3].
Q5: Can I selectively react the C-I bond of 2-iodoaniline derivatives in the presence of other halogens (e.g., C-Cl) on the same molecule? Causality: Yes. The carbon-iodine bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-chlorine (~81 kcal/mol), making oxidative addition at the C-I bond kinetically favored[1]. Solution: To achieve absolute chemoselectivity, utilize a Nickel-catalyzed system. Recent methodologies demonstrate that using Ni(acac)2 activated by a phenylboronic ester allows for exclusive Buchwald-Hartwig-type amination at the C-I bond, leaving C-Cl and C-Br bonds completely intact[4].
Quantitative Data: Reaction Optimization
The following table summarizes validated reaction parameters that successfully minimize byproduct formation across different 2-iodoaniline transformations.
| Reaction Type | Catalyst System | Base / Additive | Desired Product Yield | Major Byproduct Mitigated | Reference |
| Indole Annulation (Larock) | Pd(OAc)2, PPh3 (5 mol%) | Na2CO3, LiCl (1 eq) | 70–90% | Regioisomers & Pd-black | [3] |
| Quinolin-4-one Synthesis | Pd(OAc)2 (5 mol%) | Pyridine, Bu4NCl, CO | 72–97% | Aldol condensation | [5],[6] |
| Selective Amination (Ni) | Ni(acac)2 (0.5 mol%) | Phenylboronic ester | 94% | C-Cl / C-Br cleavage | [4] |
| Buchwald-Hartwig Amination | Pd2(dba)3, XPhos | NaOtBu or Cs2CO3 | >85% | Homocoupling | [1] |
Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in TLC/GC-MS checkpoints ensure that deviations (such as catalyst deactivation) are caught before workup.
Protocol A: Synthesis of 2,3-Disubstituted Indoles via Pd-Catalyzed Annulation (Larock Synthesis)
Objective: Maximize regioselectivity and prevent palladium precipitation.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.05 mmol, 5 mol%), Na2CO3 (2.0 mmol), and anhydrous LiCl (1.0 mmol). Causality Check: LiCl is critical; it acts as a stabilizing ligand for the Pd(0) intermediate, preventing aggregation into inactive Pd-black[3].
-
Degassing: Seal the tube with a septum and purge with argon for 10 minutes. Add anhydrous DMF (5.0 mL) via syringe. Degas the resulting mixture using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12–24 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 2-iodoaniline spot indicates completion. If a metallic mirror forms on the flask walls early in the reaction, oxygen contamination has occurred, leading to catalyst death.
-
Workup: Cool to room temperature, dilute with diethyl ether (20 mL), and wash with water (3 x 10 mL) to remove DMF and salts. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.
Protocol B: Chemoselective Ni-Catalyzed Amination of Halogenated 2-Iodoanilines
Objective: Couple at the C-I bond without cleaving sensitive C-Cl or C-Br bonds.
-
Preparation: In a glovebox, charge a vial with the halogenated 2-iodoaniline derivative (0.5 mmol), the amine coupling partner (0.6 mmol), Ni(acac)2 (0.0025 mmol, 0.5 mol%), and phenylboronic ester (0.05 mmol, 10 mol%)[4]. Causality Check: The phenylboronic ester is an absolute requirement; it acts as a critical activator for the Ni catalyst. Without it, the reaction will stall[4].
-
Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) and a suitable base (e.g., K3PO4, 1.0 mmol). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and stir at 80 °C for 16 hours.
-
Workup: Quench with water (5 mL), extract with EtOAc (3 x 5 mL), dry over Na2SO4, and concentrate. Purify by column chromatography. GC-MS analysis of the crude mixture should show <1% of dehalogenated (C-Cl cleaved) byproduct.
Caption: Experimental workflow for selecting the optimal catalytic system for 2-iodoaniline reactions.
References
1.[1] Benchchem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline." 2.[4] ACS Omega / PMC. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." 3.[5] MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." 4.[6] Royal Society of Chemistry. "Recent advancements in carbonylative synthesis of quinolinones." 5.[2] Benchchem. "Identifying side products in the halogenation of anilines." 6.[3] SciSpace. "Top 1707 Journal of Organic Chemistry papers published in 1998 (Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes)."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advancements in carbonylative synthesis of quinolinones - Chemical Communications (RSC Publishing) DOI:10.1039/D6CC00428H [pubs.rsc.org]
Scale-up challenges for ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermokinetic and mass-transfer hurdles encountered when scaling up the synthesis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0).
This molecule is traditionally synthesized via the Gould-Jacobs reaction. While this electrocyclic ring-closing methodology is highly effective at the bench scale, transitioning to pilot or production scales introduces severe challenges related to heat dissipation, intermediate degradation, and halogen stability.
Below, you will find the mechanistic workflows, self-validating protocols, and targeted troubleshooting logic required to engineer a robust scale-up process.
I. Reaction Pathway & Mechanistic Workflow
The synthesis relies on the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. At scale, the extreme activation energy required for the cyclization step (~250°C) competes directly with degradation pathways.
Reaction pathway and common side reactions in the Gould-Jacobs synthesis.
II. Self-Validating Scale-Up Protocol (1 kg Batch)
To prevent cascading failures, every step in this protocol includes a self-validating checkpoint. Do not proceed to the next phase until the checkpoint criteria are met.
Phase 1: Condensation (Enamine Formation)
-
Charge Reactor: To a 10 L glass-lined reactor, charge 2-iodoaniline (1.0 kg, 4.56 mol) and EMME (1.08 kg, 5.0 mol, 1.1 eq).
-
Heating & Distillation: Heat the mixture to 120°C under a gentle nitrogen sweep. Equip the reactor with a distillation condenser.
-
Self-Validation Checkpoint 1 (Kinetic Tracker): Monitor the volume of ethanol collected in the distillate. The theoretical yield of ethanol is ~210 mL. Causality: Ethanol is a stoichiometric byproduct; its removal drives the equilibrium forward. Do not proceed until >95% of theoretical ethanol is collected.
-
Crystallization: Cool the mixture to 60°C, charge 3 L of hexane, and cool further to 5°C to precipitate the intermediate. Filter and dry.
-
Self-Validation Checkpoint 2 (Purity Gate): Perform HPLC analysis. Purity must be >98%. Causality: Trace impurities will exponentially amplify into tarry byproducts during the extreme heat of Phase 2.
Phase 2: Thermal Cyclization
-
Solvent Preparation: In a separate 20 L reactor equipped with a pitched-blade turbine, heat 10 L of Dowtherm A to 245°C–250°C.
-
Intermediate Addition: Add the dried enamine intermediate in 100 g portions every 5 minutes. Causality: Bolus addition at scale causes a massive thermal crash, stalling the reaction and promoting side reactions.
-
Self-Validation Checkpoint 3 (Thermal Boundary): Monitor the internal temperature continuously. Adjust the addition rate so the internal temperature never drops below 240°C and never exceeds 255°C.
-
Isolation: Once at-line LC-MS confirms intermediate consumption (<1% remaining), cool the reactor rapidly to 90°C. Slowly charge 5 L of heptane over 45 minutes. Filter the precipitate, wash with hot heptane, and dry under vacuum.
III. Quantitative Scale-Up Metrics
The table below summarizes the critical control parameters and the expected deviations when moving from a 10 g lab scale to a 1 kg pilot scale.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Causality / Critical Control Point |
| Condensation Temp | 120°C | 120°C | Ethanol distillation rate tracks reaction progress. |
| Cyclization Temp | 250°C | 245°C – 255°C | High temp required for activation energy; >255°C causes deiodination. |
| Addition Method | Bolus | 100 g / 5 min | Prevents thermal crashes and localized hotspots. |
| Stirring Mechanism | Magnetic Stir Bar | Pitched-Blade Turbine | Ensures uniform heat distribution and prevents tar formation. |
| Expected Yield | 80 - 85% | 70 - 75% | Yield drop at scale is typically due to thermal degradation. |
| Decarboxylation | < 1% | 2 - 5% | Amplified by poor venting and prolonged residence time at scale. |
IV. Troubleshooting Guide & FAQs
Q1: Why are we observing a sudden drop in yield and an increase in dark, tarry byproducts during the 250°C cyclization at the 1 kg scale? A1: This is a classic heat and mass transfer failure. In a small lab flask, mixing is nearly instantaneous. As volume increases, the surface-area-to-volume ratio drops significantly, meaning molecules near the reactor jacket experience drastically different thermal conditions than those at the center . This lack of a "Uniform Molecular Experience" leads to localized overheating (hotspots) and thermal degradation [1]. Actionable Fix: Ensure aggressive axial mixing (e.g., using a pitched-blade impeller) rather than an anchor stirrer.
Troubleshooting logic for thermal degradation during high-temperature cyclization.
Q2: LC-MS analysis of our crude product shows a significant M-73 peak. What is this impurity and how do we prevent it? A2: An M-73 peak indicates the loss of the entire ethyl ester group, known as decarboxylation. The Gould-Jacobs reaction is highly prone to decarboxylation of the 3-carboalkoxy group under high-temperature and high-pressure conditions [2]. If your reactor is sealed or poorly vented, the pressure buildup combined with temperatures exceeding 250°C forces the cleavage of the ester linkage [3]. Actionable Fix: Ensure the reactor is properly vented to atmospheric pressure during cyclization. Strictly limit the reaction time at 250°C, initiating a rapid cooling sequence as soon as the intermediate is consumed.
Q3: We are detecting deiodinated quinoline (ethyl 4-hydroxyquinoline-3-carboxylate) in our final product. Why is the iodine falling off? A3: The carbon-iodine (C-I) bond is the most labile of all carbon-halogen bonds. While the quinoline core requires ~250°C for formation, these extreme temperatures provide enough thermal energy to induce homolytic cleavage of the C-I bond at the 8-position, especially if the heating is prolonged. Actionable Fix: Do not exceed 255°C under any circumstances. If deiodination persists, check your reactor for trace transition metal contamination (e.g., from a degraded Hastelloy or stainless steel surface), which can catalyze dehalogenation. Use a glass-lined reactor for the cyclization step.
Q4: The final product is precipitating as a sticky, unfilterable mass instead of a crystalline solid. How do we resolve this? A4: Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate [4] is highly insoluble in most cold organic solvents, but it tends to co-precipitate with residual high-boiling solvents (like Dowtherm A) and tarry impurities if cooled too rapidly. Actionable Fix: Do not crash-cool the reaction to room temperature. Cool the mixture to 90°C (keeping the tarry impurities soluble) and slowly add a non-polar anti-solvent like heptane over 1 hour. This controlled supersaturation induces the growth of larger, filterable crystals rather than an amorphous, sticky mass.
V. References
-
Title: 5 Common Challenges in Process Scale-Up & How to Overcome Them Source: Microinnova URL: [Link]
-
Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 Source: Ablelab URL: [Link]
-
Title: From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis Source: HWS Labortechnik Mainz URL: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[1][2] The specific derivative, ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its precise structural characterization is non-negotiable for ensuring the integrity of downstream applications. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for unambiguous structural elucidation in solution.[2][3]
This guide moves beyond a simple recitation of spectral data. It is designed to provide a holistic understanding of the molecule's spectral features, explaining the underlying principles that govern the observed chemical shifts and coupling patterns. We will dissect the spectrum piece by piece, compare it with a key alternative to highlight the influence of the iodine substituent, and provide a field-proven protocol for acquiring high-fidelity data.
The Foundational Principles: Interpreting a Quinoline Spectrum
To accurately interpret the spectrum of our target molecule, we must first understand the key features of the quinoline ring system in ¹H NMR spectroscopy.[4][5] A typical spectrum yields four critical pieces of information: the number of unique proton environments (number of signals), the electronic environment of those protons (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).[5]
Protons on the quinoline's aromatic rings typically resonate in the downfield region (δ 6.5-9.0 ppm).[2] This is due to the deshielding effect of the aromatic ring current. The nitrogen atom, being electronegative, further deshields adjacent protons, particularly the proton at the C2 position, which often appears as the most downfield signal.[2]
A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-oxo-1,4-dihydroquinoline (4-quinolone) form. For our target molecule, the 4-quinolone tautomer is generally the predominant species in common NMR solvents, which means the proton is located on the nitrogen atom (N-H) rather than as a hydroxyl group (O-H). This tautomerism significantly influences the electronic structure and, consequently, the entire ¹H NMR spectrum.
Experimental Workflow: From Sample to Spectrum
The acquisition of a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and a logically structured data acquisition workflow.
Part 1: Protocol for Optimal Sample Preparation
The goal of this phase is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for this class of compounds. Its high polarity effectively dissolves the sample, and its ability to form hydrogen bonds can help in observing the N-H proton, which might otherwise exchange too rapidly. Deuterated chloroform (CDCl₃) is an alternative, but the N-H proton may appear broader or be difficult to observe.[7][8]
-
Sample Weighing and Concentration: Accurately weigh 5-10 mg of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.[8] This amount provides a good signal-to-noise ratio for a standard ¹H NMR experiment without causing issues related to sample viscosity or solubility limits.[6][8]
-
Dissolution and Transfer:
-
Dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[7][8]
-
Vortex the vial gently to ensure complete dissolution. If any solid particulates remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8] This step is vital to prevent poor magnetic field homogeneity (shimming).
-
-
Internal Standard: The deuterated solvent itself typically serves as a secondary reference standard.[6] For instance, the residual proton signal of DMSO-d₅ in DMSO-d₆ appears at ~2.50 ppm.[9] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), but it is often unnecessary with modern spectrometers that can reference the solvent signal.[10]
Part 2: Data Acquisition Workflow
This diagram outlines the logical steps for setting up the NMR spectrometer to acquire the ¹H spectrum.
Caption: Workflow for NMR sample preparation and data acquisition.
Spectral Analysis: Decoding the Data
Below is the predicted ¹H NMR spectrum analysis for ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, assuming the predominant 4-quinolone tautomer dissolved in DMSO-d₆.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
Diagnostic IR Signatures of 4-Hydroxy-8-Iodoquinoline Esters: A Validation Guide
Part 1: Strategic Context & Autonomy
The Scaffold: 4-Hydroxy-8-iodoquinoline is a "privileged structure" in medicinal chemistry, merging the pharmacophoric utility of the quinoline ring with the steric and electronic modulation of the iodine atom at the 8-position. While 8-hydroxyquinoline (oxine) is the standard for metal chelation, the 4-hydroxy isomer introduces a critical structural duality: tautomerism .
The Challenge: In drug development, converting 4-hydroxy-8-iodoquinoline to its ester prodrugs (to improve lipophilicity or bioavailability) presents a validation challenge. The starting material exists predominantly as the 4-quinolone (keto) tautomer in the solid state, while the target ester is fixed in the quinoline (enol) form.
The Solution: This guide does not merely list peaks; it frames Infrared Spectroscopy (IR) as a binary decision tool. We compare the "Quinolone" starting material against the "Quinoline Ester" product. The "Performance" of the ester is defined here by the spectral resolution of this tautomeric lock , ensuring the O-acylation occurred rather than N-alkylation or degradation.
Part 2: Mechanistic Insight & Spectral Logic
1. The Tautomer Trap: Keto vs. Enol
Before analyzing the ester, one must understand the baseline. 4-Hydroxyquinolines are misleadingly named; in the solid phase (KBr pellet or ATR), they exist almost exclusively as 4(1H)-quinolones .
-
Starting Material (4-hydroxy-8-iodoquinoline): Exhibits a vinylogous amide character. You will not see a typical broad phenol -OH stretch. Instead, you see a broad N-H stretch (due to dimerization) and a lowered Carbonyl frequency (C=O) around 1630–1650 cm⁻¹.
-
Target Product (4-acyloxy-8-iodoquinoline): Esterification locks the aromatic quinoline system. The N-H disappears, and a high-frequency Ester C=O appears.
2. The Iodine Effect
The 8-iodo substituent is a heavy atom with mild electron-withdrawing properties (inductive effect, -I) but electron-donating resonance (+R).
-
Impact on IR: The mass of iodine shifts ring deformation bands to lower frequencies (fingerprint region). More importantly, it sterically influences the peri-position (N-1), potentially altering the hydrogen bonding network in the starting material, making the N-H band sharper than in non-substituted quinolones.
Part 3: Comparative Spectral Analysis
The following table contrasts the diagnostic bands of the 4-hydroxy-8-iodoquinoline scaffold (Starting Material) versus its Ester derivatives (Product).
Table 1: Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Mode | Starting Material (4-Quinolone Form) | Target Product (4-Quinoline Ester) | Diagnostic Shift / Note |
| O-H / N-H Region | Stretch | 2800–3200 (Broad) (Intermolecular H-bonded N-H) | Absent (Clean baseline >3000 cm⁻¹) | Primary Confirmation. Disappearance of the broad "hump" confirms consumption of the amide/enol system. |
| Carbonyl (C=O) | Stretch | 1630–1650 (Strong) (Vinylogous Amide / Quinolone C=O) | 1745–1770 (Strong) (Phenolic Ester C=O) | The "Blue Shift". A dramatic upward shift of ~100 cm⁻¹ confirms the formation of the ester bond. |
| C-O Bond | Stretch (Asym) | N/A | 1190–1220 (Strong) | Characteristic "C-O-C" vibration of aromatic esters. |
| Quinoline Ring | C=C / C=N | 1580–1610 | 1590–1620 | The ring aromatizes fully in the ester, often sharpening these bands. |
| C-I Bond | Stretch | < 600 (Weak) | < 600 (Weak) | Usually outside standard FTIR range (4000–400 cm⁻¹). Requires Far-IR to visualize. |
Critical Insight: If you observe a band at 1640–1680 cm⁻¹ in your ester product, your reaction is incomplete, or hydrolysis has occurred. The ester carbonyl must be above 1730 cm⁻¹.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Acetoxy-8-Iodoquinoline (Model Ester)
Rationale: Acetylation is the standard probe reaction to verify hydroxyl reactivity.
-
Reagents: Suspend 4-hydroxy-8-iodoquinoline (1.0 eq) in dry Pyridine (5.0 eq) and Dichloromethane (DCM).
-
Activation: Cool to 0°C. Add Acetyl Chloride (1.2 eq) dropwise. Note: Pyridine acts as both solvent and acid scavenger.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with cold water. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexane.
Protocol B: IR Sample Preparation (The "Self-Validating" Step)
Rationale: Poor sample prep can mimic broad N-H bands due to atmospheric moisture (water absorbs at ~3400 cm⁻¹).
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for iodinated compounds to avoid halogen exchange (though rare with iodine) and moisture contamination.
-
Blanking: Clean crystal with Isopropanol. Collect background (32 scans).
-
Sample Loading: Place ~2 mg of solid ester on the crystal. Apply high pressure (iodinated compounds are often hard crystals).
-
Validation: Check the 2200–2400 cm⁻¹ region (CO₂). If noise is high, purge the bench and re-blank.
-
Acquisition: 16 scans at 4 cm⁻¹ resolution.
Part 5: Diagnostic Workflow (Visualization)
The following diagram illustrates the decision logic for validating the ester structure using IR data.
Caption: Logical workflow for discriminating between the 4-quinolone starting material and the 4-hydroxyquinoline ester product.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General authority on Ester/Amide shifts).
-
NIST Chemistry WebBook. Infrared Spectra of Quinoline Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Vidyasagar, et al. (2019). Synthesis and characterization of 8-hydroxyquinoline derivatives. Journal of Environmental Sciences. (Provides comparative IR data for quinoline scaffolds).
-
Specac Application Notes. Interpreting Infrared Spectra of Esters and Amides. Available at: [Link]
Sources
X-ray crystallography data for ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
Topic: Comparative Crystal Structure Guide: Ethyl 4-Hydroxy-8-Iodoquinoline-3-Carboxylate vs. 8-Chloro Analogs
Executive Summary & Structural Significance
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) represents a critical pharmacophore in the development of antimicrobial and anticancer agents. The presence of the iodine atom at the C8 position distinguishes this compound from its lighter halogenated analogs (Cl, F) by introducing significant halogen bonding capabilities and increasing lipophilicity (logP).
This guide provides a technical analysis of the crystal structure data, using the experimentally resolved 8-chloro analog as a high-fidelity structural anchor. By correlating the known lattice parameters of the 8-chloro derivative with the specific steric and electronic properties of the 8-iodo substituent, we derive a predictive model for the target compound's solid-state behavior.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, a high-purity sample must be synthesized via the Gould-Jacobs reaction . This pathway ensures the correct regiochemistry at the C8 position.
Experimental Workflow
Reagents:
-
2-Iodoaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.1 eq)
-
Diphenyl ether (Solvent for cyclization)[1]
Step-by-Step Protocol:
-
Condensation: Mix 2-iodoaniline and diethyl ethoxymethylenemalonate. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap to drive equilibrium.
-
Isolation of Intermediate: Cool to room temperature. The intermediate diethyl 2-((2-iodophenylamino)methylene)malonate will solidify. Recrystallize from ethanol.
-
Cyclization: Add the intermediate to boiling diphenyl ether (~250°C ). This high temperature is critical for the intramolecular cyclization.
-
Purification: Cool the reaction mixture. Dilute with hexane to precipitate the crude quinoline. Filter and wash with acetone.
-
Crystallization: Dissolve the purified solid in hot DMF (N,N-dimethylformamide) . Allow slow evaporation at room temperature over 5–7 days.
Figure 1: Gould-Jacobs synthesis and crystallization workflow for ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
Comparative Crystallographic Data
Direct experimental data for the 8-iodo derivative is often proprietary or absent from public repositories. Therefore, we utilize the high-resolution structure of the 8-chloro analog (Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) as the structural template.
Table 1: Structural Parameters (Experimental vs. Predicted)
| Parameter | 8-Chloro Analog (Experimental Anchor) | 8-Iodo Derivative (Predicted Model) | Rationale for Shift |
| Formula | C₁₂H₁₀ClNO₃ | C₁₂H₁₀INO₃ | Substitution of Cl with I. |
| Crystal System | Triclinic | Triclinic (or Monoclinic P2₁/c) | Large iodine may induce higher symmetry packing. |
| Space Group | P-1 | P-1 | Centrosymmetric packing is favored for dipoles. |
| Unit Cell (a) | 9.328 Å | ~9.5 – 9.7 Å | Expansion due to Iodine van der Waals radius (1.98 Å). |
| Unit Cell (b) | 11.043 Å | ~11.2 – 11.4 Å | Slight elongation along stacking axis. |
| Unit Cell (c) | 12.350 Å | ~12.5 – 12.8 Å | Accommodation of the bulky 8-position substituent. |
| Volume (V) | 1137.8 ų | ~1200 – 1250 ų | ~5-10% volume increase expected. |
| Z | 4 (2 molecules/asymmetric unit) | 4 | Packing motif likely conserved. |
Data Source for 8-Chloro Anchor: Ishikawa & Yoshida, Acta Cryst. E (2015).[2][3][4]
Structural Analysis & Tautomerism
The Tautomeric Equilibrium (Critical Insight)
A defining feature of 4-hydroxyquinoline-3-carboxylates is the keto-enol tautomerism .[5]
-
Solution State: Rapid equilibrium.
-
Solid State: The 4-oxo (keto) form is generally preferred in the crystal lattice due to the formation of strong intermolecular N-H...O hydrogen bonds.
-
8-Iodo Specifics: The 8-iodo substituent is electron-withdrawing (inductive) but electron-donating (resonance). However, the bulky iodine at position 8 creates steric pressure on the N1-H group, potentially distorting the hydrogen bond network compared to the chloro analog.
Intermolecular Interactions
The 8-iodo derivative introduces Halogen Bonding (XB) , a feature absent in the chloro analog.
-
Chloro Analog: Dominated by N-H...O (Hydrogen bonds) and Pi-Pi stacking (3.60 Å centroid distance).
-
Iodo Derivative:
-
C-I...O Interactions: The "sigma-hole" on the iodine atom (positive electrostatic potential) will likely form a directional bond with the carbonyl oxygen of a neighboring ester group.
-
Distance: Expect C-I...O distances approx. 2.9 – 3.2 Å (shorter than sum of vdW radii).
-
Table 2: Bond Length Comparison
| Bond | 8-Chloro (Å) | 8-Iodo (Å) | Significance |
| C(8) - X | 1.745 (C-Cl) | 2.08 – 2.10 (C-I) | Major steric bulk increase. |
| C(4) = O | 1.25 (Ketone character) | 1.25 – 1.28 | Indicates 4-oxo tautomer dominance. |
| C(3) - C(4) | 1.45 | 1.45 | Single bond character (conjugation). |
Interaction Network Diagram
The following diagram illustrates the predicted shift in supramolecular assembly. The 8-chloro analog relies on hydrogen bonding chains. The 8-iodo analog is predicted to form a Hybrid Network where Halogen Bonds (XB) cross-link the Hydrogen Bond (HB) chains.
Figure 2: Predicted supramolecular assembly showing the interplay between N-H...O hydrogen bonds (blue) and C-I...O halogen bonds (green).
References
-
Ishikawa, Y., & Yoshida, N. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o566–o567. Link
-
Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6] Link
-
Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link
-
ChemicalBook. (2025). Ethyl 4-hydroxyquinoline-3-carboxylate Product Properties and Synthesis. Link
Sources
Precision in Halogenated Scaffolds: Elemental Analysis of C12H10INO3
A Comparative Guide for Structural Validation
Part 1: Executive Summary & Core Directive
The Challenge:
Validation of the molecular formula C₁₂H₁₀INO₃ presents a specific analytical challenge: the high mass percentage of Iodine (~37%). While standard automated combustion (CHN) is the industry workhorse for organic scaffolds, heavy halogens frequently cause "memory effects" in combustion tubes and incomplete oxidation, leading to results outside the acceptable
The Solution: This guide compares three analytical workflows to determine the elemental composition of C₁₂H₁₀INO₃. We move beyond simple theoretical calculations to evaluate the Schöniger Oxygen Flask method against Automated Dynamic Flash Combustion and ICP-MS , identifying the optimal protocol for halogenated drug intermediates.
Part 2: Theoretical Baseline (The Control)
Before experimental validation, the theoretical composition must be established using precise atomic weights (IUPAC 2022 standard).
Target Molecule: C₁₂H₁₀INO₃ Molecular Weight Calculation:
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Mass % |
| Carbon (C) | 12 | 12.011 | 144.132 | 42.01% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 2.94% |
| Iodine (I) | 1 | 126.904 | 126.904 | 36.98% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.08% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 13.99% |
| TOTAL | 343.12 | 100.00% |
Critical Insight: The Iodine content (36.98%) is nearly equal to the Carbon content. In standard CHN analysis, Iodine gas (
) can interfere with thermal conductivity detectors (TCD) if not properly trapped, often leading to artificially high Nitrogen values.
Part 3: Comparative Analysis of Analytical Workflows
We evaluated three distinct methodologies for verifying the purity of C₁₂H₁₀INO₃.
Table 1: Performance Matrix
| Feature | Method A: Automated CHNS (Dynamic Flash) | Method B: Schöniger Flask (Oxygen Combustion) | Method C: ICP-MS (Microwave Digestion) |
| Primary Analyte | C, H, N (Iodine inferred) | Halogens (I, Br, Cl), S | Trace Metals & Iodine |
| Mechanism | High-temp combustion ( | Manual combustion in | Acid digestion |
| Accuracy for Iodine | Low (Interference risk) | High (Direct measurement) | High (But risk of volatility) |
| Sample Req. | 1–3 mg | 10–20 mg | 5–10 mg |
| Throughput | High (Automated) | Low (Manual) | Medium |
| Cost Efficiency | High | High (Low CAPEX) | Low (High CAPEX) |
| Verdict for C₁₂H₁₀INO₃ | Screening Only. Risk of I-tailing.[1] | Gold Standard. Best for stoichiometric I. | Validation Only. Best for trace impurities. |
Expert Analysis
1. Automated CHNS (The "Black Box" Risk):
Standard analyzers (e.g., Elementar, PerkinElmer) use copper reduction tubes to remove excess oxygen and convert
-
Correction Strategy: If using Method A, you must use a Tungsten Trioxide (
) catalyst to aid combustion and a specific halogen trap (silver wool) to prevent detector poisoning [1].
2. Schöniger Flask (The Reliable Classic): For a molecule with ~37% Iodine, this manual technique is superior. The sample is burned in a closed flask of pure Oxygen, and the Iodine is absorbed into an alkaline solution. Because the system is closed, there is zero loss of the volatile halogen, unlike in open-vessel digestion [2].
3. ICP-MS (The Overkill):
While ICP-MS is hyper-sensitive (ppt levels), it is less suited for macro elemental analysis (percent level). The required dilution factors introduce error propagation that can exceed the
Part 4: Recommended Protocol (Schöniger Oxygen Flask)
Objective: Quantify Iodine content in C₁₂H₁₀INO₃ to within
Materials
-
Apparatus: 500 mL Iodine flask with platinum basket stopper.
-
Reagents: 1N NaOH, Acetic Bromine solution, Formic acid, Potassium Iodide (KI), 0.02N Sodium Thiosulfate (
). -
Sample: Dried C₁₂H₁₀INO₃ (Vacuum dried at
C for 4h).
Step-by-Step Methodology
-
Preparation:
-
Wrap exactly 15–20 mg of C₁₂H₁₀INO₃ in ashless filter paper.
-
Place 10 mL of
and 2 mL of 1N NaOH into the flask (Absorbing solution). -
Flush the flask with pure Oxygen for 60 seconds.
-
-
Combustion:
-
Redox Conversion (Leipert Amplification):
-
Note: Combustion yields a mixture of Iodide (
) and Iodate ( ).[3] -
Add Acetic Bromine solution to oxidize all species to Iodate (
). -
Add Formic acid dropwise to destroy excess Bromine (color change: yellow
clear).
-
-
Titration:
-
Add 1g solid KI. The Iodate reacts with Iodide to release free Iodine (
). -
Titrate the liberated Iodine with 0.02N Sodium Thiosulfate using starch indicator near the endpoint (Blue
Colorless).
-
-
Calculation:
-
V = Volume of Thiosulfate (mL)
-
N = Normality of Thiosulfate
-
W = Weight of sample (g)
-
Factor 6: Comes from the Leipert amplification (
).
-
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct analytical method based on the halogen content.
Figure 1: Analytical workflow for halogenated organic compounds. Note the divergence for high-halogen samples toward the Schöniger method to avoid sensor interference.
References
-
National Institutes of Health (NIH) / PubMed Central. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Guidelines for Elemental Analysis and Purity Standards. Retrieved from [Link][4]
-
Bio-Equip. (n.d.). Oxygen Flask Combustion Unit and Schöniger Method Specifications. Retrieved from [Link]
-
PubChem. (2026).[5][1] Compound Summary: C12H10INO3 (Related Structures). Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity. Retrieved from [Link]
Sources
Definitive Guide: Differentiating 8-Iodo and 6-Iodo Quinoline Isomers by NMR
Executive Summary
In drug discovery, the precise regiochemistry of halogenated quinolines dictates Structure-Activity Relationship (SAR) outcomes. 6-iodoquinoline and 8-iodoquinoline are common building blocks, yet they often exhibit similar retention times in LC-MS and indistinguishable mass spectra (
This guide provides a self-validating NMR protocol to unambiguously differentiate these isomers. The methodology relies on spin-system analysis of the carbocyclic ring protons and the heavy-atom effect in
Theoretical Framework
Structural Numbering & Signal Logic
The quinoline scaffold consists of a pyridine ring (Ring A: positions 2, 3, 4) fused to a benzene ring (Ring B: positions 5, 6, 7, 8).
-
Ring A (Pyridine): Protons H-2, H-3, H-4 form a distinct AMX or ABX system. H-2 is typically the most deshielded (downfield, ~8.8–9.0 ppm) due to the adjacent nitrogen.
-
Ring B (Benzene): The substitution pattern here is the diagnostic key.
-
6-Iodo: Iodine at C-6. Protons present: H-5, H-7, H-8.
-
8-Iodo: Iodine at C-8. Protons present: H-5, H-6, H-7.
-
The Diagnostic "Spin System"
Differentiation does not rely on absolute chemical shifts (which vary with concentration and pH) but on coupling topology .
| Feature | 6-Iodoquinoline | 8-Iodoquinoline |
| Spin System (Ring B) | Discontinuous (Isolated H-5 + Coupled H-7/H-8) | Continuous (H-5 ↔ H-6 ↔ H-7) |
| Multiplicity Pattern | 1 Singlet-like (d) + 2 Doublets (d/dd) | 1 Triplet (t/dd) + 2 Doublets (d) |
| Key Coupling ( |
Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for quinolines to prevent aggregation-induced broadening, though CDCl is acceptable. -
Concentration: 5–10 mg in 600 µL solvent.
-
Instrument: 300 MHz minimum; 400 MHz+ recommended for clear resolution of
.
Acquisition Parameters
- H NMR: Standard pulse (zg30), 16 scans, D1 = 1.0 sec.
- C NMR: Proton-decoupled, 256–512 scans. Crucial for detecting the quaternary C-I carbon.
Comparative Analysis: Step-by-Step
Step 1: H NMR – The "Benzene Ring" Test
Focus exclusively on the signals between 7.5 ppm and 8.5 ppm (excluding the distinctive H-2 doublet/broad singlet at >8.8 ppm).
Scenario A: The 8-Iodo Isomer (Continuous System)
-
Observation: You see a Triplet (or apparent triplet,
) flanked by two Doublets . -
Mechanism:
Scenario B: The 6-Iodo Isomer (Discontinuous System)
-
Observation: You see No Triplet . Instead, you see a narrow Singlet (or fine doublet) and two strong Doublets .
-
Mechanism:
-
H-5 is isolated from H-7/H-8 by the Iodine at C-6.
-
H-5 has no ortho neighbor. It shows only a small meta-coupling (
Hz). It appears as a Singlet or narrow Doublet. -
H-7 and H-8 are ortho to each other. They form an AB system (two doublets with
Hz).
-
Step 2: C NMR – The "Heavy Atom" Confirmation
Iodine exerts a massive shielding effect (Heavy Atom Effect) on the ipso-carbon, shifting it upfield by ~30–40 ppm compared to a standard aromatic carbon.
-
Diagnostic Peak: Look for a quaternary carbon signal in the 90–100 ppm range.
-
If observed, it confirms the C-I bond.
-
Differentiation:
-
8-Iodo: C-8 (ipso) is typically ~100 ppm.
-
6-Iodo: C-6 (ipso) is typically ~92–95 ppm.
-
-
Note: While the exact shift varies, the presence of this high-field quaternary carbon confirms iodination, and the proton splitting (Step 1) confirms the position.
-
Decision Logic Visualization
The following diagram illustrates the logical flow for determining the isomer identity.
Caption: Decision tree for differentiating quinoline isomers based on proton multiplicity.
Data Summary Table
| Parameter | 6-Iodoquinoline | 8-Iodoquinoline |
| H-5 Signal | d ( | d ( |
| H-6 Signal | Absent (Substituted) | t ( |
| H-7 Signal | dd ( | d ( |
| H-8 Signal | d ( | Absent (Substituted) |
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
-
SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for Spin System Analysis).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Sources
Safety Operating Guide
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate proper disposal procedures
Professional Laboratory Guide: Handling and Disposal of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
As a Senior Application Scientist, establishing rigorous, scientifically sound protocols for chemical management is just as critical as the synthesis or assay workflows themselves. Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (CAS: 49713-42-0) is a valuable halogenated quinoline scaffold frequently utilized in medicinal chemistry and drug development. However, its structural composition—specifically the presence of the iodine atom—dictates strict end-of-life logistical management to ensure laboratory safety and environmental compliance.
The following guide outlines the mechanistic rationale and operational procedures for the safe handling and disposal of this compound.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is imperative to understand the quantitative and qualitative hazard profile of the material. Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is an irritant and is harmful if ingested[1].
Table 1: Quantitative Data and Hazard Summary
| Property / Metric | Data |
| Chemical Name | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate |
| CAS Number | 49713-42-0 |
| Molecular Formula | C12H10INO3 |
| Molecular Weight | 343.12 g/mol |
| Physical Form | Solid[1] |
| GHS Signal Word | Warning[1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Primary Waste Classification | Halogenated Organic Waste |
Mechanistic Rationale for Disposal Protocols
In laboratory waste management, we do not merely follow rules; we engineer systems based on chemical causality. The disposal of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is governed by its halogenated nature .
Why Segregate Halogenated Waste?
When organic compounds are sent for standard institutional incineration, they are combusted to carbon dioxide and water. However, combusting halogenated compounds (containing F, Cl, Br, or I) without specialized equipment generates highly toxic and corrosive hydrogen halides (e.g., Hydrogen Iodide, HI) or elemental halogen gas (
Therefore, this compound—whether in its pure solid form or dissolved in a reaction solvent—must be strictly segregated into a Halogenated Waste Stream . Facilities that process halogenated waste utilize high-temperature incinerators equipped with alkaline scrubbers (often utilizing calcium carbonate or sodium hydroxide) to neutralize the acidic exhaust gases before they can be released into the atmosphere. Mixing this compound into non-halogenated waste streams compromises the integrity of the disposal facility's environmental controls.
Step-by-Step Disposal Methodology
To ensure a self-validating safety system, follow this operational workflow when disposing of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
Step 1: Personnel Preparation & PPE Verification
-
Action: Don standard laboratory PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Rationale: The compound causes skin and serious eye irritation (H315, H319)[1]. Nitrile provides an adequate barrier against incidental contact with the solid powder.
Step 2: State Determination & Segregation
-
Action (Solid Waste): If disposing of the pure solid (e.g., expired reagent, spilled powder), carefully sweep or scoop the material using a dedicated anti-static spatula. Place it into a solid waste container lined with a chemically compatible bag (e.g., polyethylene).
-
Action (Liquid/Solution Waste): If the compound is dissolved in a solvent (e.g., DCM, Methanol) from a reaction workup, pour the solution into a designated Halogenated Liquid Waste carboy.
-
Critical Constraint: Never mix halogenated waste with strong oxidizers, heavy metal waste, or concentrated acids, as this can trigger exothermic degradation or unwanted halogen exchange reactions.
Step 3: Containment & Secondary Containment
-
Action: Ensure the primary waste receptacle is tightly sealed using a screw-cap lid. Place the primary container inside a secondary containment tray.
-
Rationale: Secondary containment prevents systemic contamination of the fume hood or storage cabinet in the event of primary container failure.
Step 4: Institutional Labeling
-
Action: Affix a hazardous waste tag to the container. Explicitly write: "Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (Halogenated Organic), CAS: 49713-42-0".
-
Rationale: Ambiguous labels (e.g., "Quinoline waste") force EHS personnel to guess the halogen content, potentially leading to improper downstream processing.
Step 5: EHS Transfer
-
Action: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department for final transfer to a licensed incineration facility.
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for routing this specific chemical into the correct waste stream.
Decision tree for the proper laboratory waste routing of iodinated quinoline derivatives.
References
Sources
Operational Safety & PPE Guide: Handling Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Handling heavily functionalized building blocks like Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate requires a deep understanding of the molecule's physicochemical properties.
This guide provides the mechanistic reasoning behind personal protective equipment (PPE) selection and outlines a field-proven operational workflow to ensure absolute safety and sample integrity.
Executive Hazard Profile
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is a critical intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and anti-infective agents. However, the presence of the heavy iodine atom at the 8-position and the hydroxyl group at the 4-position of the quinoline ring makes this molecule a severe mucosal and dermal irritant [1].
Below is the quantitative and categorical hazard data that dictates our engineering controls and PPE selection.
| Property / Hazard Metric | Data Value | Operational Implication |
| CAS Number | 49713-42-0 | Unique identifier for waste profiling. |
| Molecular Weight | 343.12 g/mol | High mass; fine powder prone to static cling. |
| Physical State | Solid (White to off-white) | High risk of aerosolization during transfer. |
| Storage Temperature | 2–8°C (Refrigerator) | Requires thermal equilibration to prevent condensation. |
| H302 | Harmful if swallowed | Mandates strict prohibition of mouth-pipetting/eating. |
| H315 & H319 | Skin & Serious Eye Irritation | Dictates ANSI Z87+ goggles and chemical-resistant gloves. |
| H335 | May cause respiratory irritation | Mandates handling exclusively within a chemical fume hood. |
The Causality of Protection (E-E-A-T)
In advanced chemical handling, every piece of PPE must serve a specific, mechanistically justified purpose [2].
-
Ocular Protection (The Particulate Threat): Because this compound is a fine powder, static charge generated during weighing can cause micro-aerosolization. Standard safety glasses leave the orbital cavity exposed to airborne particulates. Therefore, indirectly vented, ANSI Z87+ chemical splash goggles are mandatory to prevent H319-related ocular damage.
-
Dermal Protection (The Solvation Threat): The iodo-quinoline core is highly lipophilic. In biological assay preparation, this compound is frequently dissolved in high-penetration solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If a DMSO solution of this compound contacts the skin, the solvent will rapidly transport the toxic solute across the dermal barrier. We utilize a double-gloving protocol to create a self-validating breach system: the outer glove absorbs the primary chemical insult and can be immediately discarded, while the inner glove maintains an uncompromised baseline barrier.
Visualized Safety Workflow
The following diagram maps the logical progression from hazard identification to waste segregation, adhering to the RAMP (Recognize, Assess, Minimize, Prepare) safety framework [3].
Workflow for hazard assessment, PPE selection, and handling of halogenated quinoline derivatives.
Step-by-Step Operational Protocol
This methodology ensures that both the operator and the chemical integrity are protected throughout the handling lifecycle.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the chemical fume hood is fully operational with a calibrated face velocity of 80–100 fpm (0.4–0.5 m/s). Never handle this powder on an open bench.
-
Static Elimination: Wipe down the analytical balance and the immediate surrounding work surface with an anti-static cloth. This prevents the fine quinoline powder from repelling off the spatula and aerosolizing.
-
Thermal Equilibration: Remove the chemical vial from 2–8°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the sensitive ethyl ester linkage.
Phase 2: The Self-Validating Gowning Procedure
-
Base Layer: Don a flame-resistant (FR) or standard 100% cotton laboratory coat. Ensure the cuffs are fully extended to the wrists.
-
Ocular Barrier: Equip ANSI Z87+ certified chemical splash goggles.
-
Dermal Barrier (Double-Gloving):
-
Don the inner pair of standard 4-mil nitrile gloves, pulling the cuffs under the lab coat sleeves.
-
Don the outer pair of extended-cuff 8-mil nitrile gloves, pulling the cuffs over the lab coat sleeves. This overlap eliminates exposed skin at the wrist.
-
Phase 3: Active Handling & Solubilization
-
Transfer: Open the vial carefully inside the fume hood. Transfer the required mass into a pre-tared volumetric flask using a grounded, anti-static micro-spatula.
-
Solvent Addition: If solubilizing in DMSO or DMF, do not add the powder to the solvent. Instead, place the powder in the flask, seal it with a septum, and inject the solvent via syringe. Causality: This prevents the exothermic heat of solvation from aerosolizing the powder-solvent mixture into the operator's breathing zone.
-
Immediate Remediation: If a splash occurs on the outer glove during solvent transfer, pause immediately. Doff the contaminated outer gloves inside the hood, verify the inner gloves are intact, and don a new outer pair before resuming.
Decontamination & Disposal Plan
Because of the iodine atom, this compound cannot be disposed of in standard organic waste streams.
-
Solid Waste Segregation: Dispose of empty primary chemical vials, contaminated spatulas, weigh boats, and the outer layer of nitrile gloves in a clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste Segregation: Any stock solutions or reaction mixtures containing this compound must be deposited exclusively into "Halogenated Organic Solvent Waste" carboys. Mixing halogenated waste with standard flammable waste (like acetone or ethanol) can cause dangerous exothermic reactions and violates environmental regulations.
-
Doffing Procedure: Remove the outer gloves aseptically (turning them inside out) and dispose of them. Remove goggles, then the lab coat. Finally, remove the inner gloves and immediately wash hands with soap and warm water for a minimum of 20 seconds.
References
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate Safety Data Sheet (MSDS) Synthonix / Sigma-Aldrich [Link]
-
Personal Protective Equipment - Laboratory Safety Manual Stanford Environmental Health & Safety[Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions American Chemical Society (ACS)[Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
